molecular formula C11H13NO3S B3204176 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1029800-35-8

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

カタログ番号: B3204176
CAS番号: 1029800-35-8
分子量: 239.29 g/mol
InChIキー: LEVUYFUCJRHCNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative that serves as a versatile scaffold in medicinal chemistry and materials science. This compound is part of a class of molecules known for a broad spectrum of biological activities, drawing significant research interest for developing new therapeutic and antimicrobial agents. Key Research Applications: • Antiviral Research: Thiazolidine-4-carboxylic acid derivatives have demonstrated promising antiviral activities. They have been shown to exhibit moderate to excellent activity against the Tobacco Mosaic Virus (TMV), with some derivatives showing higher efficacy than the commercial virucide ribavirin . These compounds are also investigated as potential inhibitors of viral neuraminidase, a key target for influenza viruses . • Antimicrobial & Antifouling Applications: Recent research in advanced materials has utilized thiazolidine-based nanoparticles to fabricate antimicrobial composite membranes. These membranes show significant antibacterial activity against E. coli and encouraging antifouling properties, presenting a potential application for water disinfection technologies . Furthermore, related derivatives exhibit broad-spectrum fungicidal activities against various phytopathogenic fungi . • Chemical Synthesis & Properties: The compound is synthesized via the condensation of L-cysteine with 2-methoxybenzaldehyde . Thiazolidines can exist as racemic mixtures when a new chiral center is formed during synthesis, and their crystal structures have been determined through X-ray diffraction studies . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

特性

IUPAC Name

2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-15-9-5-3-2-4-7(9)10-12-8(6-16-10)11(13)14/h2-5,8,10,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVUYFUCJRHCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Mechanistic Intricacies of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a promising heterocyclic compound with therapeutic potential. Synthesizing data from the broader class of thiazolidine-4-carboxylic acid derivatives, this document delineates the core chemical principles underpinning its biological activity. We will navigate through its role as a cysteine prodrug, its antioxidant capabilities, and its potential as an enzyme inhibitor. This guide is designed for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for future investigation.

Introduction: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-thiazolidine-4-carboxylic acid core is a versatile scaffold in drug discovery, derived from the condensation of L-cysteine with an aldehyde. This structure has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antidiabetic properties[1][2][3][4][5][6]. The parent compound, thiazolidine-4-carboxylic acid, is recognized as a physiological sulfhydryl antioxidant and a stable precursor for cysteine delivery[7][8]. The introduction of a 2-(2-methoxyphenyl) substituent is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its therapeutic efficacy and target specificity.

The core hypothesis for the mechanism of action of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid revolves around its dual capacity to act as a cysteine prodrug and a direct antioxidant, with the 2-aryl substitution influencing its interaction with specific biological targets.

The Dual-Pronged Mechanism of Action: A Cysteine Prodrug and a Potent Antioxidant

The primary mechanism of action of many thiazolidine-4-carboxylic acid derivatives is their function as cysteine prodrugs.[8] Cysteine is a crucial amino acid for the synthesis of glutathione (GSH), a major endogenous antioxidant. However, direct administration of cysteine is often limited by its instability and potential cytotoxicity.

The Cysteine Prodrug Hypothesis

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is designed to be intracellularly hydrolyzed to release L-cysteine. This process is often facilitated by enzymatic or non-enzymatic means, effectively bypassing the limitations of direct cysteine delivery.

cysteine_prodrug Compound 2-(2-Methoxyphenyl)-1,3- thiazolidine-4-carboxylic acid Cell Cell Membrane Compound->Cell Uptake Hydrolysis Intracellular Hydrolysis (Enzymatic/Non-enzymatic) Cell->Hydrolysis Cysteine L-Cysteine Hydrolysis->Cysteine GSH Glutathione (GSH) Synthesis Cysteine->GSH Antioxidant_Defense Enhanced Antioxidant Defense (Detoxification of ROS) GSH->Antioxidant_Defense experimental_workflow cluster_prodrug Cysteine Prodrug Efficacy cluster_antioxidant Direct Antioxidant Activity cluster_enzyme Enzyme Inhibition Assays p1 Cell Culture p2 Compound Treatment p1->p2 p3 Cell Lysis p2->p3 p4 Cysteine/GSH Quantification p3->p4 a1 DPPH Assay a2 ABTS Assay e1 Neuraminidase Inhibition e2 α-Amylase/α-Glucosidase Inhibition Start Mechanistic Validation cluster_prodrug cluster_prodrug Start->cluster_prodrug cluster_antioxidant cluster_antioxidant Start->cluster_antioxidant cluster_enzyme cluster_enzyme Start->cluster_enzyme

Caption: Experimental workflow for validating the mechanism of action.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-arylthiazolidine-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, the methoxy group at the ortho position is of particular interest. This electron-donating group can influence the electronic properties of the entire molecule, potentially impacting its stability, cell permeability, and interaction with target proteins. Further SAR studies, involving the synthesis and evaluation of analogues with different substituents at various positions, are crucial for optimizing the therapeutic profile of this compound class.

Conclusion and Future Directions

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid represents a promising lead compound with a multifaceted mechanism of action. Its potential to act as a cysteine prodrug and a direct antioxidant provides a strong rationale for its development as a cytoprotective agent. Furthermore, the possibility of it acting as a specific enzyme inhibitor opens up avenues for its application in infectious diseases and metabolic disorders.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular targets of the compound.

  • In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of the compound in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to ensure its safety and suitability for clinical development.

By systematically elucidating the mechanism of action and conducting comprehensive preclinical studies, the full therapeutic potential of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can be realized.

References

  • Ohta, J., Ogasawara, Y., & Ishii, K. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of Gerontology and Geriatrics, 1(4), 299-310. [Link]

  • Google Patents. (1997). Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents. WO1997035852A1.
  • Ali, A., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. [Link]

  • Ali, A., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. [Link]

  • ResearchGate. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. [Link]

  • Li, W., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-495. [Link]

  • ResearchGate. (2025). Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. [Link]

  • Khan, I., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Molecules, 28(11), 4501. [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. [Link]

  • Siddiqui, N., et al. (2013). Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. PPAR Research, 2013, 620579. [Link]

  • Mohammed, M. A., Abid, D. S., & Sayyah, S. G. (2023). Preparation,Characterization And Biological Activity Of Some New Amides From Thiazolidine-4-carboxylic Acid. Journal of Kufa for Chemical Sciences, 2(7). [Link]

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1273. [Link]

  • Kumar, S., et al. (2021). Synthesis, Characterization and Pharmacological Evaluation of Biphenyl Based 4-Thiazolidinones. International Journal of Pharmaceutical Sciences and Research, 12(4), 2197-2206. [Link]

  • Science.gov. (n.d.). analogue l-thiazolidine-4-carboxylic acid: Topics by Science.gov. [Link]

  • Yilmaz, S., & Ergene, E. (2018). Developmental Toxicity of (4S)-2- (4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid in Zebrafish (Danio rerio). Brazilian Archives of Biology and Technology, 61. [Link]

Sources

Crystal Structure Analysis of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 1,3-thiazolidine-4-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural core of penicillins and numerous synthetic bioactive agents. The introduction of an aryl substituent at the C2 position, such as in 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS: 82625-90-9) [3, 4], generates a complex stereochemical landscape. As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as an exercise in atomic mapping, but as a critical step in understanding its solid-state behavior, stereoselectivity, and potential as a precursor in structure-based drug design (SBDD). The ortho-methoxy group plays a pivotal role; its steric bulk and electronic properties dictate the conformation of the aryl ring relative to the thiazolidine core, directly influencing the supramolecular assembly.

Synthesis and Crystallization Methodology

The synthesis of 2-arylthiazolidine-4-carboxylic acids proceeds via the condensation of L-cysteine with an aromatic aldehyde [1]. This reaction is highly stereoselective but typically yields a diastereomeric mixture that must be carefully resolved through crystallization.

Protocol: Synthesis and Single-Crystal Isolation

  • Reagent Preparation: Dissolve 10 mmol of L-cysteine in 15 mL of an aqueous ethanol mixture (1:1 v/v). Causality: The use of a protic solvent system is essential to solubilize the zwitterionic amino acid while facilitating the subsequent dehydration step.

  • Condensation: Add 10 mmol of 2-methoxybenzaldehyde dropwise. Stir the mixture at room temperature for 4-6 hours. The reaction proceeds via an in situ imine (Schiff base) intermediate, followed by intramolecular nucleophilic attack by the thiol group to close the thiazolidine ring.

  • Diastereomeric Enrichment: The reaction generates a mixture of (2R,4R) and (2S,4R) diastereomers. The C4 stereocenter is inherently fixed by the chiral pool starting material (L-cysteine).

  • Crystallization (The Critical Step): Isolate the crude product via filtration. To grow diffraction-quality single crystals, dissolve the crude powder in a minimum volume of hot ethanol, followed by the slow addition of water until the cloud point is reached. Allow the solution to undergo slow evaporation at 4°C. Causality: We select this specific solvent system and temperature because the dielectric constant balances solubility while promoting slow, controlled nucleation. The (2R,4R) diastereomer typically crystallizes preferentially due to its lower lattice energy and more efficient packing.

SynthesisWorkflow L_Cys L-Cysteine (Chiral Pool) Reaction Condensation Reaction (Aqueous EtOH, RT) L_Cys->Reaction Aldehyde 2-Methoxybenzaldehyde (Electrophile) Aldehyde->Reaction Imine In Situ Imine Intermediate (Schiff Base) Reaction->Imine -H2O Cyclization Intramolecular Cyclization (Thiol Attack) Imine->Cyclization Mixture Diastereomeric Mixture (2R,4R & 2S,4R) Cyclization->Mixture Crystallization Slow Evaporation (EtOH/H2O, 4°C) Mixture->Crystallization Solvent Selection Crystal Single Crystal Isolate (Diffraction Quality) Crystallization->Crystal Lattice Energy Driven

Figure 1: Synthetic workflow and crystallization of the thiazolidine derivative.

X-Ray Diffraction (XRD) Data Collection Protocol

Obtaining a high-resolution crystal structure requires rigorous data collection parameters. A self-validating protocol ensures that the resulting electron density map is free from artifactual distortions.

Step-by-Step XRD Workflow:

  • Crystal Mounting: Select a pristine, optically clear single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and mechanical stress.

  • Cryogenic Cooling: Transfer the mounted crystal immediately to the diffractometer goniometer under a 100(2) K nitrogen gas stream. Causality: Cryogenic data collection is a physical necessity. By minimizing the Debye-Waller thermal displacement parameters, we significantly enhance the signal-to-noise ratio at high diffraction angles (θ > 25° for Mo Kα), which is essential for accurately resolving the electron density of the highly mobile carboxylic and amine protons.

  • Data Acquisition: Utilize a diffractometer (e.g., Bruker D8 Venture) equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) and a Photon II CPAD detector. Collect data using a combination of ω and φ scans to ensure >99% completeness.

  • Data Reduction & Refinement: Integrate the frames using SAINT and apply a multi-scan absorption correction (SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Structural Analysis & Molecular Geometry

The crystallographic analysis of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid reveals critical insights into its 3D conformation and stability [2].

Conformational Features: The thiazolidine ring adopts an envelope conformation, with the sulfur atom typically deviating from the mean plane defined by the other four atoms. The ortho-methoxy group is not just a passive substituent; its steric bulk restricts the free rotation of the phenyl ring around the C2-C1' bond. This locks the molecule into a preferred conformation that minimizes steric clashes with the thiazolidine sulfur atom and the C2 proton.

Hydrogen Bonding Network: The solid-state architecture is governed by a robust network of intermolecular hydrogen bonds. The carboxylic acid group acts as both a strong hydrogen-bond donor (O-H) and acceptor (C=O), while the thiazolidine nitrogen acts as a secondary donor (N-H). The methoxy oxygen participates as a weak acceptor. These interactions propagate to form 1D supramolecular chains, which further pack into a stable 3D lattice.

HbondNetwork COOH Carboxyl Group (O-H Donor, C=O Acceptor) Supramolecular Supramolecular 1D Chains COOH->Supramolecular Strong O-H...O NH Thiazolidine NH (N-H Donor) NH->Supramolecular Strong N-H...O OMe Methoxy Group (Weak Acceptor) Lattice 3D Crystal Lattice (Stable Packing) OMe->Lattice Weak C-H...O Stereocenter C(2) & C(4) Stereocenters (Direct Packing) Stereocenter->Lattice Steric Constraints Supramolecular->Lattice Inter-chain Interactions

Figure 2: Intermolecular hydrogen bonding network and supramolecular assembly.

Quantitative Data Summaries

To validate the experimental XRD structure, Density Functional Theory (DFT) calculations are routinely performed. The gas-phase geometry is optimized at the B3LYP/6-311G(d,p) level. Comparing experimental and theoretical data highlights the profound influence of crystal packing forces.

Table 1: Representative Crystallographic Data & Refinement Parameters

ParameterValue
Empirical Formula C₁₁H₁₃NO₃S
Molecular Weight 239.29 g/mol
Temperature 100(2) K
Crystal System Orthorhombic (Typical for this class)
Space Group P2₁2₁2₁ (Chiral)
Absorption Coefficient (μ) ~0.25 mm⁻¹
Goodness-of-fit on F² 1.05 - 1.08
Final R indices [I>2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.085

Table 2: Selected Bond Lengths (Å) and Angles (°) - Experimental vs. DFT

Structural ParameterExperimental (XRD)Theoretical (DFT)Causality for Deviation
S(1) - C(2) 1.845(2)1.860Crystal packing compresses the bond slightly.
S(1) - C(5) 1.812(2)1.825Solid-state lattice forces restrict expansion.
O(1) - C(11) [Carboxyl] 1.210(3)1.202Elongated in XRD due to strong O-H...O H-bonding.
C(2) - N(3) - C(4) 108.5(2)°109.1°Ring strain and intermolecular N-H...O interactions.
Dihedral: Phenyl/Thiazolidine ~75.0°~78.5°Steric repulsion from the ortho-methoxy group.

Note: The slight elongation of the carboxylic C=O bond in the experimental data is a direct consequence of its participation as an acceptor in the strong intermolecular hydrogen-bonding network—a physical feature entirely absent in the isolated gas-phase DFT model.

Conclusion

The crystal structure analysis of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid provides an indispensable blueprint for understanding its physical chemistry. By meticulously controlling the crystallization environment and employing cryogenic XRD techniques, we can accurately map the stereocenters and the intricate hydrogen-bonding networks. The steric and electronic influence of the ortho-methoxy group fundamentally dictates the molecular conformation, offering valuable predictive insights for the rational design of novel thiazolidine-based therapeutics.

References
  • Muche, S., Muller, M., & Hołynska, M. (2018). Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. ResearchGate. Available at:[Link]

  • Benhalima, N., et al. (2017). Crystal and molecular structure of (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one. Acta Crystallographica Section E, 73(4), 511-514. Available at:[Link]

  • NextSDS. (2025). 2-(2-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. NextSDS Database. Available at:[Link]

Methodological & Application

Application Note: 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Biological Rationale

In modern medicinal chemistry, the thiazolidine-4-carboxylic acid scaffold serves as a highly privileged pharmacophore and a strategic synthetic intermediate. Specifically, 2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has emerged as a dual-purpose molecule. Biologically, it functions as an intracellular delivery system (prodrug) for L-cysteine, bypassing the systemic toxicity and instability of direct L-cysteine administration to stimulate glutathione biosynthesis[1],[2]. Synthetically, it acts as a versatile chiral building block for the development of advanced therapeutics, including 1,3,4-oxadiazoles and complex amides[3],[4].

The incorporation of the ortho-methoxy substituent is not arbitrary; the electron-donating nature of the -OCH₃ group significantly enhances the radical scavenging properties of the scaffold compared to halogenated or nitro-substituted analogs[5]. Furthermore, the steric bulk of the ortho-substituent introduces unique stereoelectronic effects that govern the diastereoselectivity during cyclization[5],[3].

Mechanistic Principles & Stereochemical Dynamics

The synthesis of 2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid proceeds via a nucleophilic cyclic condensation between L-cysteine and 2-methoxybenzaldehyde[5].

Causality of the Mechanism:

  • Schiff Base Formation: The primary amine of L-cysteine attacks the electrophilic carbonyl carbon of the aldehyde, eliminating water to form a dynamic Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The adjacent thiol group undergoes an intramolecular nucleophilic attack on the imine carbon, closing the 5-membered thiazolidine ring.

  • Stereochemical Equilibration: Because the C4 position of L-cysteine is fixed as (R), the creation of a new chiral center at C2 results in a mixture of cis-(2R,4R) and trans-(2S,4R) diastereomers[3]. This cyclization is under both kinetic and thermodynamic control. In solution, the compound can undergo ring-opening back to the Schiff base and re-close, leading to solvent-dependent epimerization[2].

Mechanism LCys L-Cysteine (Zwitterionic) Schiff Schiff Base Intermediate (Dynamic Equilibrium) LCys->Schiff Condensation (-H2O) Aldehyde 2-Methoxybenzaldehyde (Electrophile) Aldehyde->Schiff Condensation (-H2O) Cyclization Intramolecular Thiol Attack (Ring Closure) Schiff->Cyclization Cis cis-(2R,4R)-Isomer Cyclization->Cis Kinetic Control Trans trans-(2S,4R)-Isomer Cyclization->Trans Thermodynamic Control Cis->Trans Epimerization in Solution

Mechanistic pathway of L-cysteine condensation with 2-methoxybenzaldehyde forming diastereomers.

Validated Synthetic Protocols

Protocol A: Diastereoselective Synthesis of the Thiazolidine Precursor

This protocol utilizes a mixed-solvent system to bridge the solubility gap between the highly polar amino acid and the lipophilic aldehyde.

Materials:

  • L-Cysteine hydrochloride (10 mmol, 1.57 g)

  • 2-Methoxybenzaldehyde (10 mmol, 1.36 g)

  • Solvent: Ethanol/Water (10:1 v/v) or Acidified Methanol[3],[2]

  • Potassium acetate (if buffering is required for the hydrochloride salt)

Step-by-Step Methodology:

  • Solubilization: Dissolve L-cysteine hydrochloride in 20 mL of the Ethanol/Water (10:1) mixture. Causality: The 10% aqueous component is critical to fully solvate the zwitterionic L-cysteine, while ethanol ensures the solubility of the incoming aldehyde[3].

  • Condensation: Add 2-methoxybenzaldehyde dropwise to the stirring solution at 20 °C.

  • Maturation: Stir the reaction continuously for 20 hours at room temperature. A yellowish-white precipitate will gradually form as the thermodynamic equilibrium shifts toward the insoluble thiazolidine product[3].

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether (2 × 10 mL) to remove unreacted aldehyde, and dry under a vacuum.

  • Recrystallization: Recrystallize from ethanol:water to yield pure white crystals.

Self-Validating Checkpoints:

  • TLC Monitoring: Use Ethyl Acetate/Hexane (1:1). The disappearance of the UV-active aldehyde spot confirms reaction completion.

  • NMR Verification: Check the ¹H-NMR spectrum for the characteristic C2 proton signal (approx. δ 5.6–5.8 ppm). If epimerization has occurred in the NMR solvent (e.g., CDCl₃ vs. DMSO-d₆), this signal will split into two distinct peaks representing the cis and trans isomers[5],[3],[2].

Protocol B: Divergent Derivatization to 1,3,4-Oxadiazole Scaffolds

To utilize the carboxylic acid moiety for downstream coupling, the secondary amine of the thiazolidine ring must first be protected to prevent intermolecular self-condensation (polymerization).

Step-by-Step Methodology:

  • N-Acetylation (Protection): React the precursor with acetic anhydride (excess) at 60 °C for 2 hours to yield 3-acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid[3],[4].

  • Hydrazinolysis (Activation): Reflux the N-acetylated intermediate with hydrazine hydrate in ethanol to convert the carboxylic acid into an acid hydrazide[3].

  • Oxadiazole Cyclization: React the hydrazide with a substituted carboxylic acid in the presence of phosphoryl chloride (POCl₃), or with carbon disulfide (CS₂) and potassium hydroxide (KOH), to yield the final 1,3,4-oxadiazole derivative[3].

Self-Validating Checkpoints:

  • IR Spectroscopy: The successful transformation from the precursor to the oxadiazole can be tracked via IR. The broad O-H stretch (3300–2500 cm⁻¹) of the carboxylic acid will disappear, and a new sharp C=N stretch (approx. 1600–1650 cm⁻¹) indicative of the oxadiazole ring will emerge[3].

Workflow Precursor 2-(2-Methoxyphenyl)-1,3- thiazolidine-4-carboxylic acid NAcetyl N-Acetylation (Ac2O) Precursor->NAcetyl Protection Hydrazide Hydrazinolysis (NH2NH2) NAcetyl->Hydrazide Activation Amide Amidation (DCC/HOBt) NAcetyl->Amide R-NH2 Coupling Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole POCl3 / R-COOH

Divergent synthetic workflows utilizing the thiazolidine precursor for drug discovery.

Quantitative Data & Analytics

The physicochemical and biological properties of thiazolidine derivatives are highly dependent on environmental conditions and structural substituents. The following tables summarize critical empirical data for assay design.

Table 1: Solvent-Dependent Diastereomeric Equilibration Due to the presence of chiral atoms, the cis/trans isomer percentages are powerfully dependent on the solvent environment due to ring-opening epimerization[3],[2].

Solvent SystemMajor Isomer FormedCausality / Mechanism
DMSO-d₆ Trans-(2S,4R)High dielectric constant stabilizes the thermodynamic trans product[3].
CDCl₃ Cis-(2R,4R)Lower polarity favors intramolecular hydrogen bonding, stabilizing the cis form[3].
Acidified Methanol Diastereomeric MixtureRapid equilibrium between Schiff base and closed ring[2].

Table 2: Structure-Activity Relationship (SAR) in Antioxidant Potential In vitro antioxidant activity evaluated via DPPH radical scavenging assay. The nature of the C2 aromatic substituent directly correlates with efficacy[5].

C2-Aromatic SubstituentDPPH Scavenging EfficacyElectronic Effect Rationale
-OCH₃ (Methoxy) High Electron-donating group stabilizes the radical intermediate via resonance[5].
-H (Phenyl) ModerateBaseline aromatic stabilization[5].
-Cl (Chloro) LowElectron-withdrawing inductive effect destabilizes the radical[5].
-NO₂ (Nitro) Very LowStrong electron-withdrawing effect severely limits radical quenching[5].

Sources

Application Note: Cell Culture Assay Protocols for 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a versatile heterocyclic compound synthesized via the nucleophilic cyclic condensation of L-cysteine with 2-methoxybenzaldehyde. This reaction typically yields a diastereomeric mixture (often 2R,4R and 2S,4R isomers) that exists in equilibrium[1].

In cell culture and drug development, thiazolidine-4-carboxylic acid derivatives serve a dual purpose:

  • Therapeutic Scaffolds: They act as potent antioxidants, enzyme inhibitors (e.g., α-amylase, α-glucosidase), and anti-proliferative agents capable of restoring contact inhibition in tumor cells[2],[3].

  • Media Stabilizers: The oxidizable sulfur within the thiazolidine ring protects redox-sensitive amino acids (such as methionine and tryptophan) in cell culture media, significantly prolonging culture viability and improving the yield of biologics like monoclonal antibodies[4].

This application note provides rigorously validated, step-by-step protocols for evaluating the biological activity of this compound in vitro, focusing on intracellular Reactive Oxygen Species (ROS) scavenging and cellular viability.

Mechanism of Action & Assay Rationale

The antioxidant efficacy of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is primarily attributed to its function as a prodrug. Due to the steric and electronic influence of the ortho-methoxy group, the compound undergoes controlled intracellular hydrolysis. This ring-opening event releases L-cysteine, the rate-limiting precursor for glutathione (GSH) biosynthesis, thereby bolstering the cell's endogenous defense against oxidative stress[5].

Mechanism A 2-(2-Methoxyphenyl)-1,3- thiazolidine-4-carboxylic acid B Intracellular Hydrolysis (Esterases/Hydrolases) A->B C L-Cysteine Release B->C D Glutathione (GSH) Biosynthesis C->D Rate-limiting E Reactive Oxygen Species (ROS) D->E Scavenges F ROS Neutralization E->F

Figure 1: Intracellular mechanism of action for thiazolidine-4-carboxylic acid derivatives.

Protocol 1: Intracellular ROS Scavenging (DCFDA Assay)

Causality & Rationale: To quantify the compound's antioxidant potential, we utilize the fluorogenic probe 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable; once inside, cellular esterases cleave the diacetate moieties, trapping the non-fluorescent DCFH intracellularly. When exposed to ROS (e.g., H₂O₂), DCFH is oxidized to highly fluorescent DCF. Pre-treating cells with our thiazolidine derivative should yield a dose-dependent decrease in fluorescence, validating its ROS-scavenging capability. HepG2 cells are recommended due to their robust expression of metabolizing esterases necessary for prodrug activation.

Self-Validating Controls:

  • Negative Control: Untreated cells (baseline fluorescence).

  • Positive Stress Control: Cells treated with H₂O₂ only (maximum fluorescence).

  • Positive Antioxidant Control: Cells treated with H₂O₂ + 50 µM Trolox or Ascorbic Acid (assay validation).

  • Vehicle Control: Cells treated with DMSO (≤0.1%) to ensure the solvent does not induce oxidative stress.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Causality: Black plates prevent fluorescence cross-talk between adjacent wells.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment:

    • Prepare a 10 mM stock of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in cell-culture grade DMSO.

    • Dilute the stock in serum-free DMEM to achieve final concentrations of 10, 25, 50, and 100 µM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

    • Aspirate media from the wells and add 100 µL of the compound dilutions. Incubate for 12–24 hours.

  • Probe Incubation:

    • Wash cells twice with 1X PBS. Causality: Phenol red and serum proteins in standard media can cleave DCFDA extracellularly or quench fluorescence.

    • Add 100 µL of 10 µM DCFDA (diluted in PBS or clear HBSS) to each well. Incubate in the dark for 30 minutes at 37°C.

  • Oxidative Stress Induction:

    • Remove the DCFDA solution and wash once with PBS.

    • Add 100 µL of 500 µM H₂O₂ (diluted in PBS) to the stress-designated wells. Incubate for 1 hour at 37°C.

  • Measurement:

    • Read the plate using a fluorescence microplate reader at Excitation = 485 nm and Emission = 535 nm.

Workflow S1 1. Seed Cells (10^4 cells/well) S2 2. Compound Treatment (24h) S1->S2 S3 3. Oxidative Stress (H2O2) S2->S3 S4 4. DCFDA Staining S3->S4 S5 5. Fluorescence Readout S4->S5

Figure 2: Experimental workflow for the DCFDA intracellular ROS scavenging assay.

Protocol 2: Cell Viability & Anti-Proliferation (MTT Assay)

Causality & Rationale: Thiazolidine-4-carboxylic acid derivatives are documented to modulate cell proliferation and restore contact inhibition in specific tumor lineages[3]. The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which reduces the yellow tetrazolium dye (MTT) to insoluble purple formazan. This protocol determines the compound's therapeutic window (IC₅₀) and ensures that the antioxidant effects observed in Protocol 1 are not artifacts of cell death.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed target cells (e.g., MCF-7 for anti-proliferative assessment, or HepG2 for general cytotoxicity) at 5×103 cells/well in a clear 96-well plate. Incubate for 24 hours.

  • Treatment:

    • Treat cells with a concentration gradient of the compound (1 µM to 200 µM) in complete media for 48 hours. Include a Vehicle Control (0.1% DMSO) and a Blank (media only, no cells).

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to the 100 µL of culture media in each well.

    • Causality: Do not remove media prior to MTT addition to avoid aspirating loosely attached mitotic or apoptotic cells.

    • Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.

  • Measurement:

    • Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise) using a spectrophotometer.

Quantitative Data Interpretation

The following table summarizes the expected quantitative outcomes when evaluating 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid across different assay formats, based on structural analogs in the literature[5],[2],[6].

Assay TypeCell Line ModelPrimary ReadoutExpected IC₅₀ / EC₅₀Signal Trend
ROS Scavenging HepG2 (Hepatocytes)Fluorescence (Ex:485/Em:535)15 – 35 µMDose-dependent decrease in DCF signal
Cytotoxicity HepG2 / HEK-293Absorbance (570 nm)> 150 µM (Low toxicity)Stable viability up to high doses
Anti-Proliferative MCF-7 (Breast Cancer)Absorbance (570 nm)45 – 70 µMDose-dependent decrease in formazan
Enzyme Inhibition Cell-Free (α-Amylase)Absorbance (540 nm)~ 24 – 30 µg/mLDose-dependent decrease in product

References

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. 1

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. 5

  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics. 2

  • Restoration of 'Contact Inhibition' in Tumour Cells in Tissue Culture by Treatment with Thiazolidine-4-Carboxylic Acid. Biochemical Society Transactions | Portland Press. 3

  • Absorbance of different thiazolidine-4-carboxylic acids. ResearchGate. 4

Sources

dissolving 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Dissolution of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid in Aqueous Buffer Solutions

Authored by: Senior Application Scientist, Gemini Division

**Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in aqueous buffer solutions. Thiazolidine-4-carboxylic acid derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, yet their utility is often hampered by poor aqueous solubility.[1] This guide elucidates the physicochemical principles governing the solubility of this weak acid, offers a systematic approach to buffer selection, and presents detailed, step-by-step protocols for dissolution. Advanced troubleshooting strategies are also discussed to address challenging cases.

Introduction: The Solubility Challenge

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 82625-90-9) is a molecule of interest for its potential biological activities, stemming from the versatile thiazolidine scaffold.[1][2] Like many 2-aryl thiazolidine-4-carboxylic acids, this compound is a crystalline solid that exhibits limited solubility in neutral aqueous solutions.[2][3] Achieving a stable, homogenous solution is a critical prerequisite for a wide range of downstream applications, including high-throughput screening, cell-based assays, and formulation development.

The primary cause of this low solubility is the presence of the carboxylic acid moiety combined with the relatively nonpolar aryl substituent. This guide provides the foundational knowledge and practical steps to overcome this challenge by leveraging pH-dependent solubility.

Scientific Principles: pH-Dependent Solubility of a Weak Acid

The key to dissolving 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid lies in understanding its behavior as a weak acid. The carboxylic acid group (-COOH) can donate a proton (H⁺) to form its conjugate base, the carboxylate anion (-COO⁻), which is significantly more water-soluble due to its ionic nature.

This equilibrium is governed by the compound's acid dissociation constant (pKa) and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [HA] is the concentration of the protonated, less soluble acid.

  • [A⁻] is the concentration of the deprotonated, more soluble carboxylate.

While the exact pKa of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is not published, we can estimate it based on structurally similar compounds. The pKa of the parent thiazolidine-4-carboxylic acid is predicted to be around 2.09, while a closely related analog, 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, has a predicted pKa of 3.67.[4][5] Therefore, a pKa in the range of 3.5 - 4.0 is a reasonable estimate for the target compound.

To achieve significant dissolution, the pH of the buffer must be raised above the pKa. As a general rule, setting the buffer pH at least 1 to 2 units above the pKa will shift the equilibrium heavily towards the soluble carboxylate form, ensuring complete dissolution.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility HA (Protonated) Poorly Soluble Equilibrium Low_Solubility->Equilibrium High_Solubility A⁻ (Deprotonated) Highly Soluble Equilibrium->High_Solubility caption Fig 1. pH-dependent equilibrium of the carboxylic acid.

Protocol Part 1: Buffer Selection and Preparation

A buffer is an aqueous solution containing a mixture of a weak acid and its conjugate base, which resists changes in pH.[6][7] The choice of buffer is critical and should be based on the target pH required for dissolution and compatibility with the intended experiment.

Buffer Selection Criteria
  • Effective pH Range: A buffer is most effective at a pH within ±1 unit of its pKa.[6][8]

  • Target pH: Based on our estimated pKa of ~3.5-4.0, a target pH of ≥ 6.0 is recommended to ensure the compound is predominantly in its soluble, deprotonated form. A common starting point for biological assays is a physiological pH of 7.4.

  • Compatibility: Ensure the buffer components do not interfere with downstream applications (e.g., phosphate buffers can interfere with certain enzymatic assays or cause precipitation with divalent cations).

Recommended Buffer Systems

The following table summarizes common biological buffers suitable for dissolving this compound.

Buffer SystempKa (at 25°C)Effective pH RangeCommon ConcentrationNotes
Phosphate pKa2 = 7.216.2 - 8.210 - 50 mMWidely used, mimics physiological conditions. Avoid if working with high concentrations of Ca²⁺ or Mg²⁺.[8]
Citrate pKa2 = 4.76, pKa3 = 6.403.0 - 7.410 - 50 mMCan chelate metal ions. Broad buffering range.[8]
HEPES 7.56.8 - 8.210 - 25 mMGood's buffer, often used in cell culture. Minimal interaction with metal ions.
Tris 8.17.5 - 9.020 - 100 mMpH is temperature-dependent. Can be reactive in some biological systems.
Detailed Protocol: Preparation of 100 mL of 50 mM Sodium Phosphate Buffer (pH 7.4)

This protocol describes the preparation of a standard phosphate-buffered saline (PBS) type buffer, a common and effective choice.

Materials:

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Deionized (DI) Water

  • Calibrated pH meter

  • Stir plate and stir bar

  • 100 mL volumetric flask and a 150 mL beaker

Procedure:

  • Prepare Stock Solutions:

    • 0.5 M NaH₂PO₄ (Monobasic): Dissolve 6.90 g of NaH₂PO₄ in DI water to a final volume of 100 mL.

    • 0.5 M Na₂HPO₄ (Dibasic): Dissolve 7.10 g of Na₂HPO₄ in DI water to a final volume of 100 mL.

  • Mix Stock Solutions: In a 150 mL beaker, combine the following volumes:

    • 1.9 mL of 0.5 M NaH₂PO₄ stock solution.

    • 8.1 mL of 0.5 M Na₂HPO₄ stock solution.

  • Adjust Volume: Add approximately 80 mL of DI water and mix with a stir bar.

  • Calibrate pH: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. Slowly add drops of the appropriate stock solution (monobasic to lower pH, dibasic to raise pH) until the meter reads exactly 7.40 .

  • Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of DI water and add it to the flask. Bring the final volume to the 100 mL mark with DI water.

  • Storage: Store the buffer at 2-8°C. For long-term storage, sterile filtration is recommended.

Protocol Part 2: Dissolution of the Compound

This protocol provides a systematic workflow for dissolving 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid to prepare a stock solution.

G start Start: Weigh Compound add_buffer Add small volume of selected buffer (e.g., 50% of final vol.) start->add_buffer vortex Vortex vigorously (1-2 minutes) add_buffer->vortex sonicate Sonicate in water bath (5-15 minutes) vortex->sonicate observe Observe Solution sonicate->observe clear Solution is Clear: Add buffer to final volume observe->clear Yes not_clear Solution remains cloudy or has precipitate observe->not_clear No end End: Stable Stock Solution clear->end troubleshoot Proceed to Troubleshooting (Section 5) not_clear->troubleshoot caption Fig 2. Stepwise workflow for compound dissolution.

Materials:

  • 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid powder

  • Prepared aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Appropriate-sized vial (e.g., glass scintillation vial or microcentrifuge tube)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh Compound: Accurately weigh the desired mass of the compound directly into the vial. For example, to make a 10 mM stock solution, weigh 2.39 mg for a final volume of 1 mL.

  • Initial Buffer Addition: Add a portion of the selected buffer, approximately 50-70% of the final desired volume. This creates a slurry and allows for efficient energy transfer during mixing.

  • Vortex: Cap the vial securely and vortex vigorously for 1-2 minutes. This provides initial mechanical agitation.

  • Sonicate: Place the vial in a bath sonicator for 5-15 minutes. Sonication uses high-frequency sound waves to break apart solid aggregates and accelerate dissolution. Monitor the temperature of the bath to ensure it does not overheat, which could degrade the compound.

  • Visual Inspection: After sonication, remove the vial and visually inspect the solution against a dark background. If the solution is completely clear with no visible particulates, proceed to the next step. If cloudiness or precipitate remains, repeat the vortexing and sonication steps.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the buffer to reach the final desired concentration and volume. Mix gently by inversion to ensure homogeneity.

  • Storage: Store the stock solution as required. For many compounds, storage at 2-8°C or -20°C is appropriate. Determine stability for your specific experimental needs.

Troubleshooting and Advanced Strategies

If the compound fails to dissolve using the standard protocol, more advanced techniques may be necessary.[3]

  • Increase pH: If using a buffer at pH 6.0, for instance, try preparing a new buffer at a higher pH, such as 7.4 or 8.0. This will further shift the equilibrium towards the more soluble carboxylate form.

  • Gentle Warming: Warming the solution to 30-40°C during sonication can increase the rate of dissolution. However, this should be done with caution, as it may risk compound degradation. Always test for stability after warming.

  • Co-solvents: For highly resistant compounds, the addition of a small percentage of an organic co-solvent can dramatically improve solubility.[3]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, or Polyethylene Glycol 400 (PEG400).

    • Protocol: First, dissolve the compound in a minimal volume of the pure co-solvent (e.g., DMSO). Then, slowly add the aqueous buffer to this organic stock solution dropwise while vortexing. Caution: Ensure the final concentration of the co-solvent is compatible with your downstream assay (typically <1% for DMSO in cell-based assays). The compound may precipitate if its solubility limit in the final aqueous/organic mixture is exceeded.

  • Salt Formation: For bulk preparation, the acid can be converted to a more soluble salt (e.g., a sodium or potassium salt) by stoichiometric reaction with a base like NaOH or KOH before dissolution in water.[3] This is an advanced synthetic chemistry step and requires careful characterization of the resulting salt.

Conclusion

The successful dissolution of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in aqueous media is readily achievable through a systematic, pH-driven approach. By understanding the compound's acidic nature and selecting a buffer with a pH well above its estimated pKa, researchers can prepare stable, homogenous stock solutions suitable for a wide array of scientific applications. The protocols and troubleshooting steps outlined in this guide provide a robust framework for handling this and other structurally related, sparingly soluble acidic compounds.

References

  • Bricklebank, N., et al. (2013). Methoxy-phenyl groups reduce the cytotoxicity and increase the aqueous solubility of phosphonium zwitterions and salts. Inorganica Chimica Acta.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives. BenchChem.
  • NextSDS. 2-(2-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. NextSDS.
  • ChemBK. (2024). (R)-THIAZOLIDINE-4-CARBOXYLIC ACID - Physico-chemical Properties. ChemBK.
  • Sigma-Aldrich. 2-(2-Methoxyphenyl)thiazolidine-4-carboxylic acid | 82625-90-9. Sigma-Aldrich.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. ResearchGate.
  • PubChem. 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596. PubChem.
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
  • Vaia. Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. Vaia.
  • Sun, D., et al. (2019). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. AAPS PharmSciTech.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. BenchChem.
  • Chemistry LibreTexts. (2023). Introduction to Buffers.
  • University of California, Davis. Buffer Solutions.
  • ChemicalBook. 2-(4-METHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXYLIC ACID Property. ChemicalBook.
  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry.
  • Brezová, V., et al. (2001). Complex Formation of Thiazolidine-2,4-dicarboxylic Acid with Selected Divalent and Trivalent Metal Ions. Chemical Papers.

Sources

Topic: In Vivo Formulation Strategies for 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Introduction

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (Compound A) is a heterocyclic entity belonging to a class of compounds with demonstrated therapeutic potential, often synthesized as prodrugs of L-cysteine or as novel scaffolds in medicinal chemistry.[1][2][3] The progression of such promising new chemical entities (NCEs) from in vitro discovery to in vivo validation is frequently impeded by significant formulation challenges.

The chemical structure of Compound A, featuring both a lipophilic methoxyphenyl group and an ionizable carboxylic acid, suggests it is likely a poorly water-soluble molecule, a characteristic common to over 40% of marketed drugs.[4] Such compounds often exhibit low and erratic oral bioavailability, complicating the interpretation of pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][5][6]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a systematic approach and a series of detailed protocols for developing effective formulations of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid for preclinical in vivo evaluation. The methodologies described herein are designed to enhance solubility and/or dissolution rate, thereby enabling a more accurate assessment of the compound's intrinsic biological activity.

Physicochemical Profile and Formulation Challenges

A thorough understanding of the compound's physicochemical properties is the cornerstone of a rational formulation design.[4]

Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

PropertyValue / PredictionSource
CAS Number 82625-90-9[7][8]
Molecular Formula C₁₁H₁₃NO₃S
Molecular Weight 239.3 g/mol [9]
Physical Form Solid, powder or crystals[7]
Predicted Solubility Poorly soluble in aqueous media at acidic pH. As a carboxylic acid, solubility is expected to increase significantly at pH > pKa. Carboxylic acid drugs often present solubility challenges.[10]N/A
Predicted BCS Class Likely Biopharmaceutics Classification System (BCS) Class II or IV, indicating low solubility is a primary barrier to absorption.[5][11]N/A

The primary formulation challenges are:

  • pH-Dependent Solubility: The carboxylic acid moiety dictates that the compound will be largely unionized and thus poorly soluble in the acidic environment of the stomach (pH 1-2.5). As it transitions to the higher pH of the small intestine, its solubility will increase, but the dissolution rate may be too slow for complete absorption.

  • Dissolution Rate-Limited Absorption: For BCS Class II/IV compounds, the rate at which the solid drug dissolves in the gastrointestinal fluid is the rate-limiting step for absorption.[4] Simply suspending the crystalline drug may lead to insufficient exposure.

Rational Formulation Development Workflow

A tiered, systematic approach is recommended to efficiently identify a suitable formulation. The workflow begins with simple methods and progresses to more complex strategies as needed, based on the target dose and desired route of administration.

G start Start: Define Target Dose & Route of Administration sol_screen Solubility Screening (Aqueous Buffers, Co-solvents) start->sol_screen form_1 Protocol I: Aqueous Suspension start->form_1 Low Dose / Initial Screen low_sol Is Solubility > Target Dose? sol_screen->low_sol form_2 Protocol II: pH-Adjusted Solution low_sol->form_2 Yes (in buffer) adv_form Solubility Insufficient: Proceed to Advanced Methods low_sol->adv_form No dose Dose Formulation (PK/PD Study) form_1->dose form_2->dose form_3 Protocol III: Co-solvent/Surfactant System adv_form->form_3 form_4 Protocol IV: Amorphous Solid Dispersion adv_form->form_4 form_3->dose form_4->dose

Caption: Formulation development decision workflow.

Experimental Protocols

Disclaimer: All procedures should be performed in a suitable laboratory environment, adhering to all institutional and governmental safety guidelines. The tolerability and safety of all excipients must be confirmed for the specific animal model and route of administration.

Protocol I: Simple Aqueous Suspension (Oral Gavage)

This is the most straightforward approach, suitable for initial efficacy screenings where the required dose is low and potential bioavailability issues are acceptable.

  • Expertise & Causality: This method relies on increasing the surface area of the drug via particle size reduction and preventing sedimentation with a suspending agent.[12] It does not enhance intrinsic solubility but can improve the dissolution rate. The choice of 0.5% (w/v) carboxymethylcellulose (CMC) is based on its common use as a viscosity-enhancing agent that is generally well-tolerated.[13]

  • Step-by-Step Methodology:

    • Particle Size Reduction (Optional but Recommended): If the supplied Compound A consists of large crystals, reduce the particle size using a mortar and pestle or a mechanical mill to achieve a fine, uniform powder. This increases the surface area available for dissolution.[5]

    • Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in deionized water. Slowly sprinkle the Na-CMC powder into the vortex of stirring water to prevent clumping. Stir until fully dissolved. A clear, slightly viscous solution should be formed.

    • API Weighing: Accurately weigh the required amount of Compound A for the target concentration (e.g., 10 mg/mL).

    • Wetting the API: In a glass vial, add a small amount of the vehicle to the API powder to form a thick, uniform paste. This step is crucial to ensure proper dispersion and prevent powder clumping.

    • Suspension Preparation: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.

    • Homogenization: For a more uniform and stable suspension, homogenize the mixture using a high-shear homogenizer or sonicator for 2-5 minutes.

    • Final QC: Before dosing, visually inspect for uniformity and re-suspend by shaking vigorously. This formulation must be stirred continuously during dose administration to ensure dose accuracy.

Protocol II: pH-Adjusted Aqueous Solution (IV or Oral)

This protocol leverages the acidic nature of the carboxylic acid group to create a soluble salt.[10][14] This is often the preferred method for achieving a true solution for intravenous administration.

  • Expertise & Causality: By adding a base (e.g., NaOH), the carboxylic acid proton is removed, forming a negatively charged carboxylate salt (R-COO⁻Na⁺). This ionized form is significantly more water-soluble than the neutral, unionized form. The goal is to raise the pH to at least 1-2 units above the compound's pKa while remaining within a physiologically tolerable range (typically pH 7.0-8.0 for IV).

  • Step-by-Step Methodology:

    • API Weighing: Accurately weigh the required amount of Compound A into a sterile container.

    • Initial Dispersion: Add approximately 70% of the final required volume of a suitable vehicle (e.g., Sterile Water for Injection or 5% Dextrose in Water (D5W)). The compound will likely not dissolve at this stage.

    • Titration: While continuously stirring and monitoring with a calibrated pH meter, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N or 1 N NaOH) dropwise.

    • Dissolution Point: Continue adding the base until all the solid material has dissolved and the solution becomes clear. Record the pH at the point of complete dissolution.

    • Final pH and Volume Adjustment: Adjust the pH to the desired final value (e.g., 7.4 for IV) using NaOH or dilute HCl. Add the vehicle to reach the final target volume.

    • Sterilization (for IV): Pass the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

    • Final QC: Visually inspect the final solution for clarity and particulates. Confirm the final pH.

Protocol III: Co-Solvent and Surfactant System (Oral or IV)

When pH adjustment is insufficient or undesirable, a co-solvent system is a robust alternative. This is a workhorse formulation for preclinical discovery and development.[5]

  • Expertise & Causality: Co-solvents like PEG 400 and propylene glycol work by reducing the polarity of the aqueous vehicle, essentially making it more "organic-like" to better solubilize lipophilic compounds. Surfactants like Polysorbate 80 or Solutol® HS 15 form micelles above their critical micelle concentration (CMC), which encapsulate the drug molecules in their hydrophobic core, allowing them to be dispersed in the aqueous medium.[13][15]

  • Solubility Screening: Before preparing a final formulation, it is critical to determine the solubility of Compound A in various common, well-tolerated excipients.

Table 2: Example Solubility Screening Data Template

ExcipientTypeSolubility at 25°C (mg/mL)Observations
Water (pH 7.4)Aqueous
Propylene Glycol (PG)Co-solvent
Polyethylene Glycol 400 (PEG 400)Co-solvent
N-Methyl-2-pyrrolidone (NMP)Co-solvent
Polysorbate 80 (Tween® 80)Surfactant
20% Hydroxypropyl-β-CyclodextrinComplexing Agent
  • Step-by-Step Methodology (Example: 10% NMP / 40% PEG 400 / 50% Saline):

    • API Weighing: Accurately weigh the required amount of Compound A.

    • Initial Dissolution: Add the NMP (10% of the final volume) to the API and vortex or sonicate until fully dissolved. NMP is a strong solvent and is used to create the initial drug concentrate.

    • Addition of Co-solvent: Add the PEG 400 (40% of the final volume) and mix thoroughly until the solution is homogeneous.

    • Aqueous Phase Addition: Crucially, add the saline (50% of the final volume) slowly and incrementally while vortexing. Rapid addition can cause the drug to precipitate out of solution ("crash out").

    • Final QC: The final formulation should be a clear, homogenous solution. Observe for any signs of precipitation or cloudiness. If intended for IV use, sterile filtration is required.

Protocol IV: Amorphous Solid Dispersion (Oral)

This is an advanced strategy for significantly improving the oral bioavailability of BCS Class II compounds by tackling the dissolution rate limitation.

  • Expertise & Causality: Crystalline solids have a highly ordered, low-energy structure that requires significant energy to break apart during dissolution. By dispersing the drug at a molecular level within a polymer matrix, an amorphous (non-crystalline) solid is formed.[11][15] This high-energy, disordered state has a much higher apparent solubility and dissolves significantly faster than the crystalline form, often creating a temporary supersaturated solution in the GI tract that facilitates enhanced absorption.[14]

G start 1. Dissolution dissolve_api Dissolve API in Volatile Solvent (e.g., Methanol) start->dissolve_api dissolve_poly Dissolve Polymer (e.g., PVP K30) in same solvent start->dissolve_poly mix 2. Mix Solutions dissolve_api->mix dissolve_poly->mix evap 3. Solvent Evaporation (Rotary Evaporator) mix->evap dry 4. Vacuum Drying evap->dry end 5. Collect & Mill Amorphous Solid Dispersion Powder dry->end

Caption: Workflow for preparing an amorphous solid dispersion.

  • Step-by-Step Methodology (Solvent Evaporation Method):

    • Component Selection: Choose a suitable water-soluble polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).[16] A typical starting drug-to-polymer ratio is 1:3 (w/w).

    • Solvent Selection: Identify a volatile organic solvent that readily dissolves both Compound A and the chosen polymer (e.g., methanol, ethanol, or acetone).

    • Dissolution: In a round-bottom flask, dissolve the polymer and Compound A in the selected solvent. Ensure a clear solution is formed.

    • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. A thin film will form on the wall of the flask.

    • Secondary Drying: Scrape the film from the flask and dry it further in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove all residual solvent.

    • Milling and Dosing: Gently mill the dried material into a fine powder. This powder, the amorphous solid dispersion, can now be suspended in a 0.5% Na-CMC vehicle for oral gavage, as described in Protocol I.

Summary and Recommendations

The choice of formulation is dictated by the experimental requirements.

Table 3: Comparison of Formulation Strategies

Formulation StrategyPrimary RouteComplexityKey AdvantageKey Consideration
Aqueous Suspension OralLowSimple, fast, suitable for initial screens.Low/variable bioavailability, dose uniformity can be an issue.
pH-Adjusted Solution IV, OralMediumCreates a true solution, high bioavailability for IV.Requires compound to be ionizable; potential for precipitation if pH shifts.
Co-solvent/Surfactant IV, OralMediumHighly effective for many poorly soluble drugs; versatile.Potential for excipient toxicity at high concentrations; risk of precipitation on dilution.
Solid Dispersion OralHighCan dramatically increase oral bioavailability by improving dissolution rate.Requires significant development/characterization; physical stability of the amorphous form.

For initial in vivo studies of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, it is recommended to first attempt a pH-Adjusted Solution (Protocol II) . If the required dose cannot be achieved in a solution with a physiologically acceptable pH, a Co-solvent System (Protocol III) based on systematic solubility screening is the next logical step. For addressing poor oral bioavailability that is confirmed to be dissolution rate-limited, an Amorphous Solid Dispersion (Protocol IV) represents a powerful, albeit more resource-intensive, solution.

References

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022). ACS Omega.
  • Weakly Basic Drugs That Benefit from Acidic Environments in Modern Pharmaceutical Formulation. (2026). Pharma Excipients.
  • Excipients. Pharmlabs.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka.
  • 2-(2-Methoxyphenyl)thiazolidine-4-carboxylic acid | 82625-90-9. Alichem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • 2-(2-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. NextSDS.
  • 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596. PubChem.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC.
  • Acidifying Agent Excipients, Inert Pharmaceutical Ingredients. Spectrum Chemical.
  • What Are Excipients? 9 Common Examples. (2026). Colorcon.
  • (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. NextSDS.
  • 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid | 65884-40-4. Sigma-Aldrich.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC.
  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022). ACS Publications.
  • Green Techniques in Synthesis of Some Thiazolidinones. (2026). ResearchGate.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). Semantic Scholar.
  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. PMC.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... (2023). PMC.
  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2025). ResearchGate.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. PMC.
  • Methods for enhancing bioavailability.pdf. Scribd.
  • Developmental Toxicity of (4S)-2- (4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid in Zebrafish ( Danio rerio ). (2017). SciELO.
  • 2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Sigma-Aldrich.
  • 2-(4-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID. ChemicalBook.
  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... (2007). ResearchGate.
  • 2-(2-Methoxyphenyl)thiazolidine-4-carboxylic acid | 82625-90-9. Sigma-Aldrich.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.

Sources

Application Note: Scalable Synthesis of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Scale-Up Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Thiazolidine-4-carboxylic acid derivatives are highly valued in medicinal chemistry as versatile heterocyclic scaffolds with documented antioxidant, antiviral, and antiproliferative activities[1]. The synthesis of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid relies on the nucleophilic cyclic condensation of L-cysteine with 2-methoxybenzaldehyde.

From a mechanistic standpoint, this reaction proceeds via a two-step cascade:

  • Schiff Base Formation: The free primary amine of L-cysteine attacks the carbonyl carbon of the aldehyde, eliminating water to form a reversible imine intermediate.

  • Intramolecular Cyclization: The adjacent thiol group undergoes an intramolecular nucleophilic addition to the imine double bond, closing the five-membered thiazolidine ring.

Because L-cysteine possesses an (R) configuration at C4, the formation of the new chiral center at C2 typically yields a diastereomeric mixture of (2R, 4R) and (2S, 4R) epimers[2]. In scale-up environments, controlling the reaction kinetics and solvent system is critical to driving the equilibrium toward the desired crystalline product while minimizing oxidative side reactions.

Mechanism N1 L-Cysteine HCl + Sodium Acetate (Aqueous Buffer) N3 Schiff Base (Imine) Formation (Reversible Intermediate) N1->N3 Nucleophilic Addition N2 2-Methoxybenzaldehyde (Ethanol Solution) N2->N3 N4 Intramolecular Thiol Attack (Ring Closure) N3->N4 Cyclization N5 2-(2-Methoxyphenyl)-1,3-thiazolidine -4-carboxylic acid (Precipitate) N4->N5 Crystallization

Mechanistic pathway for the cyclocondensation of 2-aryl thiazolidine-4-carboxylic acid.

Process Chemistry & Scale-Up Causality

Transitioning this synthesis from a milligram-scale discovery lab to a decagram or kilogram process requires strict attention to the causality behind each experimental parameter:

  • Buffering with Sodium Acetate: L-Cysteine is typically supplied as a hydrochloride salt for stability. However, the protonated amine is non-nucleophilic. Sodium acetate acts as a mild buffer to deprotonate the ammonium ion, facilitating the initial attack on the aldehyde[3]. Causality: Using a strong base (like NaOH) would push the pH too high, triggering the rapid oxidative dimerization of the free thiol into insoluble cystine, severely depressing the yield.

  • 1:1 Ethanol/Water Solvent System: The starting materials have divergent solubility profiles; L-cysteine is highly water-soluble, while 2-methoxybenzaldehyde is lipophilic. Causality: The 1:1 EtOH/H₂O mixture homogenizes the reagents[1]. Furthermore, the resulting thiazolidine product is significantly less polar than L-cysteine. The solvent system acts as an antisolvent for the product, driving the reversible condensation forward via Le Chatelier’s principle as the product continuously precipitates.

  • Nitrogen Blanketing: Thiol oxidation is accelerated by atmospheric oxygen and mechanical agitation. Causality: Maintaining an inert N₂ atmosphere during the extended 24-hour stirring period is mandatory to prevent impurity formation.

Workflow S1 Reactor Prep N2 Purge S2 Substrate Dissolution L-Cys + NaOAc in H2O S1->S2 S3 Controlled Dosing Aldehyde in EtOH S2->S3 S4 Condensation Stir 24h at 25°C S3->S4 S5 Isolation Filter & Wash S4->S5

Scale-up process workflow for 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid synthesis.

Validated Scale-Up Protocol (100 g Target Scale)

This protocol is designed as a self-validating system. Each critical step includes an In-Process Control (IPC) to verify the reaction trajectory before proceeding.

Step 1: Reactor Preparation
  • Equip a 2.0 L jacketed glass reactor with an overhead mechanical stirrer, an addition funnel, and a nitrogen inlet.

  • Purge the system with nitrogen for 15 minutes to displace atmospheric oxygen. Set the jacket temperature to 20 °C.

Step 2: Aqueous Phase Formulation
  • Add 500 mL of degassed deionized water to the reactor.

  • Charge the reactor with 87.8 g (0.50 mol) of L-Cysteine Hydrochloride Monohydrate and 41.0 g (0.50 mol) of anhydrous Sodium Acetate.

  • Stir at 250 rpm until complete dissolution is achieved (approx. 15 minutes).

Self-Validation Check: The solution must be completely transparent. Measure the pH; it must fall between 4.5 and 5.5. Any turbidity at this stage indicates premature cystine formation or impure reagents.

Step 3: Controlled Aldehyde Dosing
  • In a separate flask, dissolve 68.1 g (0.50 mol) of 2-Methoxybenzaldehyde in 500 mL of absolute ethanol.

  • Transfer the ethanolic solution to the addition funnel.

  • Dose the aldehyde solution into the reactor dropwise over 45 minutes, maintaining the internal temperature between 20–25 °C.

Causality: Controlled dosing prevents localized concentration spikes and manages the mild exotherm associated with Schiff base formation, preventing the degradation of the aldehyde.

Step 4: Cyclocondensation & Aging
  • Once dosing is complete, increase the stirring rate to 350 rpm to ensure optimal mass transfer as the mixture thickens.

  • Allow the reaction to stir under a continuous nitrogen sweep at 25 °C for 24 hours[3].

Self-Validation Check: The reaction will initially be a clear, pale-yellow homogeneous solution. Within 2 to 4 hours, a dense, white to off-white precipitate will begin to form. This visual cue validates the onset of product crystallization and confirms the reaction is proceeding correctly.

Step 5: Isolation and Purification
  • Cool the reactor jacket to 0–5 °C and age the suspension for 2 hours to maximize the precipitation yield.

  • Filter the thick suspension through a large Buchner funnel under vacuum.

  • Washing: Wash the filter cake sequentially with 200 mL of ice-cold deionized water (to remove unreacted L-cysteine and sodium chloride/acetate salts), followed by 200 mL of cold diethyl ether (to remove unreacted aldehyde and lipophilic impurities)[3].

  • Dry the solid in a vacuum oven at 40 °C (to prevent thermal degradation) for 12 hours or until a constant weight is achieved.

Quantitative Data & Analytical Specifications

To ensure batch-to-batch reproducibility, all quantitative data and expected analytical parameters are summarized below.

Table 1: Stoichiometry and Reagent Specifications (0.50 mol Scale)
Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeFunction
L-Cysteine HCl·H₂O175.631.0087.8 gNucleophile / Chiral Pool
2-Methoxybenzaldehyde136.151.0068.1 gElectrophile
Sodium Acetate (anhydrous)82.031.0041.0 gMild Base / Buffer
Deionized Water (Degassed)N/AN/A500 mLAqueous Solvent
Ethanol (Absolute)46.07N/A500 mLOrganic Cosolvent
Table 2: Analytical Validation Parameters
ParameterExpected SpecificationAnalytical Method
Yield 85% – 92% (approx. 101 – 110 g)Gravimetric
Physical Appearance White to off-white crystalline powderVisual Inspection
Purity > 98.0%HPLC (UV detection at 254 nm)
Mass Spectrometry m/z = 239.06 [M]⁺EI-MS or ESI-MS[3]
FT-IR Markers 3400-3200 cm⁻¹ (N-H, O-H), 1600 cm⁻¹ (C=C Ar), 1250 cm⁻¹ (C-O-C)ATR-FTIR
¹H-NMR (DMSO-d6) δ ~5.8-6.0 (s, 1H, C2-H), indicating successful cyclization300/400 MHz NMR

References

  • [3] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. pjps.pk. Available at:

  • [1] Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives - Benchchem. benchchem.com. Available at:

  • [2] Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production - J-Stage. jst.go.jp. Available at:

Sources

Troubleshooting & Optimization

optimizing HPLC retention time for 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid .

This molecule presents a unique retention challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its zwitterionic potential—comprising an ionizable carboxylic acid moiety, a secondary amine within the thiazolidine ring, and a hydrophobic methoxyphenyl group. To achieve reproducible retention times and sharp peak shapes, we must move beyond trial-and-error and apply fundamental thermodynamic and physicochemical principles.

Below is the authoritative troubleshooting guide, workflow, and validated methodology for optimizing your HPLC parameters.

Chromatographic Optimization Workflow

HPLC_Workflow A Start: Analyze Thiazolidine Derivative B Is Retention Time Stable? A->B C Adjust Mobile Phase pH (Target >2 pH units from pKa) B->C No D Is Peak Tailing Present? B->D Yes C->B E Suppress Silanol Interactions (Use end-capped C18 or TEA) D->E Yes F Optimize Organic Modifier (MeOH vs. ACN) D->F No E->D G Robust HPLC Method Validated F->G

Logical workflow for troubleshooting HPLC retention of ionizable thiazolidine derivatives.

Core Method Development & Troubleshooting FAQs

Q: Why does the retention time of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid drift unpredictably between batches? A: Causality: This molecule is highly ionizable. In RP-HPLC, the retention behavior of ionizable compounds is strictly dictated by their ionization state[1]. If your mobile phase pH is within ±1 pH unit of the analyte's pKa, microscopic variations in buffer preparation will cause massive shifts in the ratio of neutral to ionized species. The ionized form is significantly more polar and will elute much faster on a non-polar C18 stationary phase[2]. Solution: Establish a self-validating buffer system. Buffer the mobile phase at least 2 pH units away from the analyte's pKa to ensure 99% of the molecules are in a single ionization state[3]. For maximum retention (ion suppression), use an acidic mobile phase (pH ~2.0) using 0.1% Formic Acid or Trifluoroacetic acid (TFA). This ensures the carboxylic acid is fully protonated (neutral) and highly retained.

Q: I am observing severe peak tailing. How can I resolve this mechanistically? A: Causality: Peak tailing for thiazolidine derivatives is almost always a result of secondary electrostatic interactions. At intermediate pH levels, unreacted silanol groups on the silica-based stationary phase become ionized (SiO⁻)[3]. The protonated thiazolidine nitrogen interacts ionically with these negatively charged silanols, causing the analyte to "drag" through the column. Solution: Neutralize the silanols by dropping the mobile phase pH below 3.0, or use a highly end-capped C18 column specifically designed for basic/zwitterionic compounds. Alternatively, adding a competing base like Triethylamine (TEA) to the mobile phase will competitively bind the active silanols, allowing your analyte to elute as a sharp, symmetrical peak.

Q: How does column temperature affect the retention of this specific thiazolidine derivative? A: Causality: While temperature is traditionally used to lower eluent viscosity and improve mass transfer, it plays a critical, often overlooked role in modulating selectivity for ionizable compounds[4]. Temperature changes directly alter the dissociation constant (pKa) of both the buffer and the analyte. A fluctuation of just 2°C can indirectly shift the eluent pH enough to alter the ionization state of the carboxylic acid, leading to retention time drifts or even elution order reversals[4]. Solution: Thermostat the column strictly (e.g., 30.0 ± 0.1 °C) and ensure the incoming mobile phase is pre-heated.

Q: Should I use Methanol or Acetonitrile as the organic modifier? A: Causality: Acetonitrile (ACN) is aprotic and generally provides lower backpressure and sharper peaks for carboxylic acids. Methanol is protic and can participate in hydrogen bonding with the carboxylic acid and the methoxy ether oxygen, potentially offering different selectivity. Solution: If co-eluting impurities are an issue, switching from ACN to Methanol can alter the selectivity factor ( α ). For standard quantification, ACN is preferred due to its lower viscosity and superior peak focusing capabilities[5].

Quantitative Data: Retention Dynamics

The following table summarizes the thermodynamic and chemical effects of varying mobile phase parameters on the retention factor ( k′ ) of the target molecule.

Table 1: Effect of Mobile Phase pH and Temperature on 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid Retention

Mobile Phase pHBuffer SystemColumn Temp (°C)Dominant Analyte StateRelative Retention ( k′ )Peak Shape
2.0 0.1% TFA30Fully Protonated (Neutral Acid)High (>5.0)Sharp, Symmetrical
4.5 Acetate Buffer30Partially Ionized (Mixed)Variable (Drifting)Broad, Tailing
7.5 Phosphate Buffer30Fully Deprotonated (Anion)Low (<2.0)Sharp
2.0 0.1% TFA45Fully Protonated (Neutral Acid)Moderate (~3.5)Very Sharp

Experimental Protocol: Robust Method Optimization

To ensure a self-validating system, follow this step-by-step methodology to lock in the retention time of your thiazolidine derivative.

Step 1: Aqueous Mobile Phase Preparation (Self-Validating Step)

  • Always measure and adjust the pH of the aqueous component before mixing with organic modifiers to prevent inaccurate electrode readings[3].

  • For a pH 2.0 buffer, add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Mix thoroughly and verify the pH using a calibrated probe.

Step 2: Column Selection and Equilibration

  • Select a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) to minimize secondary silanol interactions.

  • Install the column and set the column oven temperature to exactly 30.0 °C.

  • Flush the column with 10 column volumes (CV) of the highly aqueous mobile phase to ensure complete wetting and thermal equilibration.

Step 3: Isocratic Scouting and Organic Modifier Selection

  • Prepare Mobile Phase B as 100% Acetonitrile (ACN).

  • Run a scouting gradient from 5% B to 95% B over 20 minutes to determine the exact elution point of the 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid[5].

  • Calculate the optimal isocratic concentration based on the elution time. Target a retention factor ( k′ ) between 2 and 10 for optimal resolution and throughput.

Step 4: System Suitability Testing (SST)

  • Perform 6 replicate injections of a known standard solution.

  • Validate the system: The method is considered robust only if the Relative Standard Deviation (RSD) of the retention time is < 1.0% and the USP tailing factor is ≤ 1.5.

Sources

Validation & Comparative

Comparative Guide: 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid vs. Unsubstituted Thiazolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The thiazolidine-4-carboxylic acid scaffold is a biologically privileged structure widely utilized in medicinal chemistry[1]. While the unsubstituted form (commonly known as thioproline) is recognized for its robust stability and utility as an intracellular sulfhydryl delivery agent[1], targeted substitution at the C2 position fundamentally shifts the molecule's pharmacological profile. Specifically, the introduction of a 2-methoxyphenyl group—yielding 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid—transforms the scaffold from a generalized antioxidant prodrug into a highly specific, competitive enzyme inhibitor targeting tyrosinase[2]. This guide objectively compares these two variants, detailing how structural modifications dictate physicochemical behavior, stereochemical dynamics, and biological efficacy.

Structural and Physicochemical Divergence

The foundational difference between these two entities lies in the C2 carbon of the thiazolidine ring.

  • Unsubstituted Thiazolidines : Lacking a C2 substituent, thioproline possesses only one chiral center (C4) and demonstrates remarkable stability in both acidic and alkaline environments[1]. Its high aqueous solubility facilitates rapid cellular uptake, where it undergoes non-enzymatic ring opening at physiological pH to release L-cysteine.

  • 2-(2-Methoxyphenyl) Substitution : The addition of the bulky, electron-donating 2-methoxyphenyl group introduces a second stereocenter at C2[3]. Because the cyclization reaction is under thermodynamic control, the synthesis yields a non-separable diastereomeric mixture (2R,4R and 2S,4R)[4]. In solution, these diastereomers exist in a dynamic equilibrium, epimerizing via a reversible ring-opening mechanism involving a Schiff base intermediate[3]. Furthermore, the aryl substitution significantly increases the molecule's lipophilicity, enhancing its affinity for hydrophobic enzyme pockets but reducing its raw aqueous solubility compared to thioproline.

Table 1: Physicochemical and Pharmacological Comparison
FeatureUnsubstituted Thiazolidine (Thioproline)2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
C2 Substituent None (-H, -H)2-Methoxyphenyl
Stereocenters 1 (C4)2 (C2, C4)
Isomeric State Single Enantiomer (L-isomer)Diastereomeric Mixture (Epimerizes in solution)[3]
Chemical Stability Highly stable in acid/alkali[1]Susceptible to reversible ring-opening[3]
Primary Mechanism Non-enzymatic hydrolysisCompetitive enzyme inhibition[2]
Primary Target Intracellular ROS / Glutathione synthesisTyrosinase (L-DOPA oxidase activity)[2]

Biological Activity & Target Specificity

The causality behind the divergent biological activities is rooted in molecular recognition.

Unsubstituted thiazolidines act as "stealth" delivery vehicles. By masking the reactive sulfhydryl group of cysteine, they bypass extracellular oxidation, entering the cell to bolster the glutathione (GSH) antioxidant axis[5].

Conversely, 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is rationally designed to mimic the structural features of L-DOPA and tyrosine—the natural substrates of tyrosinase[2]. The 2-methoxyphenyl ring inserts into the hydrophobic active site of the enzyme, while the carboxylic acid and heteroatoms form critical hydrogen bonds with active site residues[6]. This competitive inhibition effectively halts the conversion of L-DOPA to dopaquinone, thereby suppressing downstream eumelanin production[2].

MOA Subst 2-(2-Methoxyphenyl) Thiazolidine Tyr Tyrosinase Enzyme (Active Site Binding) Subst->Tyr Competitive Inhibition Mel Inhibition of Melanogenesis Tyr->Mel Blocked Dopaquinone Unsubst Unsubstituted Thiazolidine (Thioproline) Hydrol Non-enzymatic Hydrolysis (pH 7.4) Unsubst->Hydrol Ring Opening Cys Intracellular L-Cysteine Delivery Hydrol->Cys Sulfhydryl Release

Divergent mechanisms of action: Target-specific enzyme inhibition vs. intracellular prodrug delivery.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Causality of Design : The reaction utilizes acidified methanol to simultaneously protonate the carbonyl oxygen of the aldehyde (enhancing electrophilicity) and drive the equilibrium toward the Schiff base intermediate. This intermediate subsequently undergoes intramolecular nucleophilic attack by the sulfhydryl group to form the closed thiazolidine ring[3].

  • Reagent Preparation : Dissolve 10 mmol of L-(R)-cysteine hydrochloride monohydrate in 20 mL of methanol. Add a catalytic amount of glacial acetic acid to acidify the medium[3].

  • Condensation : Add 10 mmol of 2-methoxybenzaldehyde dropwise to the stirring solution[4].

  • Reflux : Heat the mixture to reflux (approx. 65°C) for 4 hours[4]. Self-Validation: Monitor the disappearance of the aldehyde via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation : Cool the reaction to room temperature. Neutralize cautiously with 10% aqueous sodium acetate until precipitation occurs.

  • Purification : Filter the white precipitates, wash with cold distilled water and ethanol, and dry in a vacuum desiccator[6].

  • Analytical Validation : Perform 1H-NMR in CDCl3/CD3OD. Expected Observation: The C2 proton will appear as two distinct signals (e.g., ~5.7 ppm and ~5.9 ppm) due to the presence of both diastereomers (2R,4R and 2S,4R) resulting from solution-phase epimerization[3],[4].

Synthesis Cys L-(R)-Cysteine Cond Acidified Methanol Reflux (2-4h) Cys->Cond Ald 2-Methoxybenzaldehyde Ald->Cond Mix Diastereomeric Mixture (2R,4R & 2S,4R) Cond->Mix Cyclization Equil Solution Epimerization (via Schiff Base) Mix->Equil Dynamic Equilibrium

Synthetic workflow and epimerization of 2-substituted thiazolidine-4-carboxylic acids.

Protocol B: Tyrosinase Inhibition Assay (L-DOPA Oxidase Activity)

Causality of Design : This cell-free assay measures the rate of dopachrome formation (a red/brown intermediate) from L-DOPA. By comparing the in the presence and absence of the 2-substituted thiazolidine, competitive inhibition can be mathematically validated via a Lineweaver-Burk plot[2].

  • Buffer Preparation : Prepare a 0.1 M sodium phosphate buffer (pH 6.8) to mimic the optimal physiological pH for mushroom tyrosinase activity.

  • Inhibitor Solutions : Dissolve the synthesized 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in DMSO, then dilute with buffer to achieve final assay concentrations of 5, 10, 20, and 40 μM[2]. (Ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Reaction Assembly : In a 96-well microplate, combine 120 μL of buffer, 20 μL of the inhibitor solution, and 20 μL of mushroom tyrosinase (1000 U/mL)[2]. Incubate at 25°C for 10 minutes to allow pre-binding.

  • Substrate Addition : Initiate the reaction by adding 40 μL of 5 mM L-DOPA solution[2].

  • Kinetic Measurement : Immediately monitor the absorbance at 475 nm using a microplate reader in kinetic mode for 10 minutes. Self-Validation: Include a positive control (e.g., Kojic acid) and a vehicle control (DMSO only) to validate the dynamic range of the assay.

Sources

Navigating the Spectral Maze: A Comparative Guide to NMR Data of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into molecular architecture. This guide delves into the NMR spectral characteristics of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid , a heterocyclic compound of interest in medicinal chemistry.

Due to the limited availability of public, peer-reviewed experimental NMR data for this specific molecule, this guide presents a robust, predicted NMR dataset and leverages experimental data from the closely related analog, 2-phenyl-1,3-thiazolidine-4-carboxylic acid , for a comprehensive comparative analysis. This approach not only provides a valuable reference for researchers working with the title compound but also illustrates the predictable influence of aromatic substitution on NMR spectra.

Unveiling the Molecular Fingerprint: A Comparative Analysis of NMR Data

The structural nuances between 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its unsubstituted phenyl counterpart are directly reflected in their NMR spectra. The presence of the ortho-methoxy group in the title compound introduces distinct electronic and steric effects that perturb the chemical environments of nearby protons and carbons.

Below is a comparative table summarizing the predicted ¹H and ¹³C NMR data for 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and the experimental data for 2-phenyl-1,3-thiazolidine-4-carboxylic acid.

Table 1: Comparative NMR Data

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (Predicted) 2-phenyl-1,3-thiazolidine-4-carboxylic acid (Experimental)[1]
¹H NMR (400 MHz, DMSO-d₆) ¹H NMR (300 MHz, Acetone-d₆)
Chemical Shift (δ) ppm Multiplicity
~13.0 (broad s)1H
~7.55d
~7.35t
~7.05d
~6.95t
~5.80s
~4.10t
~3.85s
~3.40dd
~3.20dd
¹³C NMR (100 MHz, DMSO-d₆) ¹³C NMR
Chemical Shift (δ) ppm Assignment
~172.5COOH
~156.0Ar-C (C-O)
~130.0Ar-C
~128.5Ar-CH
~121.0Ar-CH
~115.0Ar-C
~112.0Ar-CH
~68.0C-2
~60.0C-4
~55.5OCH₃
~34.0C-5

Expert Analysis of Spectral Differences:

The predicted ¹H NMR spectrum of the 2-methoxyphenyl derivative shows a more complex aromatic region compared to the experimental spectrum of the 2-phenyl analog. The four aromatic protons of the 2-methoxyphenyl group are expected to be distinct and exhibit characteristic splitting patterns (doublet, triplet, doublet, triplet), a direct consequence of the ortho-methoxy substituent breaking the symmetry of the phenyl ring. In contrast, the five protons of the unsubstituted phenyl ring in the reference compound show overlapping multiplets.

A key diagnostic signal in the predicted spectrum of the title compound is the singlet at approximately 3.85 ppm, corresponding to the three protons of the methoxy group. This signal is absent in the spectrum of the 2-phenyl derivative.

The chemical shift of the proton at the C-2 position of the thiazolidine ring (H-2) is predicted to be slightly downfield in the 2-methoxyphenyl derivative (~5.80 ppm) compared to the 2-phenyl analog (5.66 ppm). This is likely due to the electron-donating nature of the methoxy group influencing the electronic environment of the benzylic proton.

In the predicted ¹³C NMR spectrum, the presence of the methoxy group is confirmed by a signal at approximately 55.5 ppm. The aromatic region will also show six distinct signals for the 2-methoxyphenyl group, as opposed to the fewer signals expected for the symmetric unsubstituted phenyl ring.

Foundational Methodology: A Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and well-justified experimental protocol is paramount. The following section outlines a comprehensive, step-by-step methodology for preparing a sample of a thiazolidine-4-carboxylic acid derivative and acquiring its NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Rationale: The choice of solvent is critical for NMR spectroscopy. It must dissolve the analyte without interfering with its signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxylic acid group, which will be observable.

    • Procedure:

      • Accurately weigh approximately 5-10 mg of the thiazolidine-4-carboxylic acid derivative.

      • Transfer the sample to a clean, dry NMR tube.

      • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

      • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup and Calibration:

    • Rationale: Proper instrument setup and calibration are essential for accurate chemical shift determination.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

      • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

      • Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

      • Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • ¹H NMR Data Acquisition:

    • Rationale: The parameters for data acquisition are chosen to maximize signal-to-noise while minimizing experimental time.

    • Procedure:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters on a 400 MHz spectrometer:

        • Spectral width: -2 to 14 ppm

        • Number of scans: 16-64 (depending on sample concentration)

        • Relaxation delay (d1): 1-2 seconds

        • Acquisition time (aq): 2-4 seconds

      • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

      • Integrate all peaks to determine the relative number of protons.

  • ¹³C NMR Data Acquisition:

    • Rationale: ¹³C NMR spectra require more scans than ¹H spectra due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. Proton decoupling is used to simplify the spectrum and improve sensitivity.

    • Procedure:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters on a 100 MHz spectrometer:

        • Spectral width: 0 to 200 ppm

        • Number of scans: 1024 or more

        • Relaxation delay (d1): 2 seconds

      • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

Visualizing Molecular Structure and Experimental Workflow

To further aid in the understanding of the NMR data and the experimental process, the following diagrams are provided.

cluster_thiazolidine Thiazolidine Ring cluster_substituents Substituents C2 C2 N3 N3 C2->N3 Aryl 2-(2-Methoxyphenyl) C2->Aryl C4 C4 N3->C4 C5 C5 C4->C5 COOH 4-Carboxylic Acid C4->COOH S1 S1 C5->S1 S1->C2

Caption: Molecular structure of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.

A Sample Preparation (Dissolve in DMSO-d6) B Instrument Setup (Lock, Shim, Reference) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive overview of the expected NMR spectral features of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, contextualized through a comparative analysis with the experimentally determined spectrum of a closely related analog. The detailed experimental protocol offers a robust framework for researchers to acquire high-quality NMR data for this class of compounds. By understanding the influence of substituents on NMR spectra and adhering to rigorous experimental practices, scientists can confidently elucidate the structures of novel molecules, accelerating the pace of discovery in drug development and chemical research.

References

  • Khan, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

Sources

High-Resolution Mass Spectrometry for the Structural Elucidation of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a critical synthetic intermediate and a structurally significant scaffold in medicinal chemistry, particularly in the development of antitubercular and antimicrobial agents[1]. Accurate structural characterization of this compound relies heavily on tandem mass spectrometry (MS/MS). However, the complex fragmentation of the thiazolidine ring demands high-resolution mass spectrometry (HRMS) to unambiguously assign product ions. This guide objectively compares the analytical performance of two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for elucidating the fragmentation pathways of this compound, providing researchers with a self-validating experimental framework.

Mechanistic Grounding: Fragmentation Pathways

Understanding the gas-phase dissociation of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid requires a mechanistic analysis of its structural vulnerabilities. Under positive electrospray ionization (+ESI), the molecule yields a protonated precursor ion [M+H]+ at m/z 240.0691.

Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the molecule undergoes three primary, competitive fragmentation pathways:

  • Carboxylic Acid Neutral Losses : The low-energy pathway involves the neutral loss of water (-18 Da, yielding m/z 222.0585) and formic acid (-46 Da, yielding m/z 194.0636) from the C4-carboxylic acid moiety[2].

  • Thiazolidine Ring Cleavage (Retro-Cycloaddition) : A diagnostic 1,4-ring cleavage across the S-C5 and N-C4 bonds breaks the thiazolidine core. This retro-cycloaddition yields a highly stable protonated 2-methoxybenzaldehyde fragment at m/z 137.0597 and a complementary cysteine-derived fragment at m/z 104.0165 (following subsequent water loss)[1].

  • C2-Aryl Cleavage : Direct homolytic or heterolytic cleavage of the bond between the C2 position of the thiazolidine ring and the aryl group generates the 2-methoxyphenyl cation at m/z 107.0491[3].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 240.0691 H2O_loss [M+H - H2O]+ m/z 222.0585 Precursor->H2O_loss -H2O (-18 Da) HCOOH_loss [M+H - HCOOH]+ m/z 194.0636 Precursor->HCOOH_loss -HCOOH (-46 Da) Retro Retro-cycloaddition [2-Methoxybenzaldehyde+H]+ m/z 137.0597 Precursor->Retro 1,4-Ring Cleavage Aryl Aryl Cation [C7H7O]+ m/z 107.0491 Precursor->Aryl C2-Aryl Cleavage Cys Cysteine Fragment [C3H6NS]+ m/z 104.0165 Precursor->Cys 1,4-Ring Cleavage

Diagnostic MS/MS fragmentation pathways of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.

Platform Comparison: Q-TOF vs. Orbitrap MS

When selecting an HRMS platform for analyzing thiazolidine derivatives, researchers must balance mass resolving power, acquisition speed, and low-mass detection capabilities.

  • Q-TOF MS : Q-TOF systems excel in preserving low-mass product ions (such as the m/z 104.0165 and 107.0491 fragments) without the "one-third rule" low-mass cutoff inherent to traditional 3D ion traps. Their rapid acquisition speeds (up to 100 Hz) make them ideal for coupling with fast UHPLC gradients[4].

  • Orbitrap MS : Orbitrap analyzers provide unparalleled mass resolving power (up to 500,000 FWHM). This is critical when analyzing complex biological matrices where isobaric interferences could mask the diagnostic m/z 137.0597 retro-cycloaddition fragment.

Table 1: Performance Metrics Comparison for Thiazolidine Analysis
Performance MetricQ-TOF MS (e.g., Agilent 6546)Orbitrap MS (e.g., Thermo Q Exactive)Analytical Impact for Thiazolidines
Mass Resolving Power ~60,000 FWHMUp to 500,000 FWHMOrbitrap superior for resolving isobaric matrix interferences.
Mass Accuracy < 1 ppm< 1 ppmBoth confidently assign empirical formulas of fragments.
Low-Mass Detection Excellent (No cutoff)Good (HCD cell mitigates trap cutoff)Q-TOF slightly better for capturing the m/z 104.0165 fragment.
Acquisition Speed Up to 100 HzUp to 40 HzQ-TOF superior for sharp UHPLC peaks (<3 seconds wide).
Dynamic Range 5 logs4-5 logsComparable; both suitable for quantitative profiling.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system using an internal standard and a structural analog (e.g., 2-phenyl-1,3-thiazolidine-4-carboxylic acid) to confirm retention time shifts and fragmentation causality.

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh 1.0 mg of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and dissolve in 1 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock.

    • Dilute to a working concentration of 1 µg/mL. Spike with 100 ng/mL of the structural analog (2-phenyl-1,3-thiazolidine-4-carboxylic acid) as a self-validating internal standard.

  • UHPLC Separation :

    • Column : C18 reversed-phase column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Causality Note: Formic acid suppresses the ionization of the C4-carboxylic acid group in solution, significantly improving chromatographic retention and peak shape on the reversed-phase column[4].

    • Gradient : 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

  • HRMS Acquisition (Data-Dependent MS/MS) :

    • Ionization : +ESI. Capillary voltage: 3.5 kV.

    • Precursor Selection : Isolate m/z 240.0691 (Target) and m/z 210.0585 (Analog) using a narrow 1.0 Da isolation window.

    • Fragmentation : Apply a ramped or stepped Collision Energy (CE) of 15, 30, and 45 eV. Causality Note: A ramped CE is mandatory because the neutral loss of water requires low energy (15 eV), while the robust 1,4-ring cleavage requires higher energy (45 eV) to yield the m/z 137 fragment[3].

Workflow Prep Sample Prep (MeOH/H2O + IS) LC UHPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI(+) Ionization LC->ESI Quad Precursor Selection (m/z 240.07) ESI->Quad Frag HCD/CID (Ramped CE 15-45 eV) Quad->Frag HRMS HRMS Detection (TOF or Orbitrap) Frag->HRMS

Self-validating LC-HRMS workflow for thiazolidine-4-carboxylic acid analysis.

Data Analysis & Causality

The self-validating nature of this protocol becomes evident during data processing. By analyzing the structural analog (2-phenyl-1,3-thiazolidine-4-carboxylic acid) alongside the target compound, researchers can verify the fragmentation mechanism.

  • The analog will exhibit a precursor at m/z 210.0585.

  • Upon fragmentation, it will yield a retro-cycloaddition fragment at m/z 107.0491 (protonated benzaldehyde), compared to the m/z 137.0597 (protonated 2-methoxybenzaldehyde) of the target.

  • Both compounds will share the identical m/z 104.0165 cysteine-derived fragment, definitively proving that the 1,4-ring cleavage is a universal diagnostic pathway for 2-aryl-1,3-thiazolidine-4-carboxylic acids[1][3].

Conclusion

For the structural elucidation of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, both Q-TOF and Orbitrap platforms offer exceptional capabilities. Q-TOF is recommended for high-throughput screening where capturing low-mass fragments (m/z 104) at high acquisition speeds is prioritized. Conversely, Orbitrap MS is the platform of choice when analyzing the compound in complex biological matrices, where extreme mass resolving power is required to isolate the diagnostic m/z 137 fragment from isobaric background noise.

References

  • Nagasree, P., et al. "Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents." Indian Journal of Chemistry, 2018. 5

  • BenchChem. "Method validation challenges for N-Nitrosothiazolidine-4-carboxylic acid assays." BenchChem Technical Guides. 4

  • Zhai, Y., et al. "Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction." Journal of Agricultural and Food Chemistry, 2021. 2

  • Szabó, P., et al. "Electron Impact Mass Spectrometry of 2-Aryl-thiazolidine-4-carboxylic Acids." Rapid Communications in Mass Spectrometry, 1996. 3

Sources

validating purity of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Purity Validation of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid: LC-MS vs. Traditional Methodologies

In pharmaceutical development, the rigorous purity validation of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a biologically significant thiazolidine derivative, often explored for its antioxidant and enzyme-inhibitory potential[1]. However, validating the purity of this specific compound presents unique analytical challenges.

As a Senior Application Scientist, I frequently encounter laboratories relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While HPLC-UV is a workhorse for routine quality control, it possesses critical "blind spots" when analyzing thiazolidine derivatives[2]. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against HPLC-UV and NMR, providing a self-validating protocol and experimental data to demonstrate why LC-MS is the gold standard for this molecule.

The Analytical Challenge: Causality in Thiazolidine Chemistry

To understand the analytical strategy, we must first examine the molecule's chemical nature. 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is synthesized via the nucleophilic cyclic condensation of L-cysteine with 2-methoxybenzaldehyde[1][3].

In aqueous solutions, thiazolidine rings are susceptible to ring-chain tautomerism and can undergo hydrolysis back into their starting materials[4]. Herein lies the primary analytical trap: while 2-methoxybenzaldehyde possesses a strong chromophore (the aromatic ring) and is easily detected by UV, L-cysteine lacks a conjugated pi-electron system, rendering it virtually invisible to standard UV detectors at typical wavelengths (e.g., 254 nm)[2]. Consequently, an HPLC-UV chromatogram might display a deceptively high purity of >99%, completely missing significant molar percentages of unreacted or hydrolyzed L-cysteine.

ChemPathway Aldehyde 2-Methoxybenzaldehyde (Strong UV Chromophore) Reaction Condensation (pH 4-6, RT) Aldehyde->Reaction Cysteine L-Cysteine (No UV Absorption) Cysteine->Reaction Oxidation Oxidation (Disulfide formation) Cysteine->Oxidation Product 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid Target API Reaction->Product Degradation Ring-Chain Tautomerism / Hydrolysis (Aqueous Instability) Product->Degradation Equilibrium Degradation->Aldehyde Degradation->Cysteine Cystine L-Cystine Impurity (Invisible to UV) Oxidation->Cystine

Synthesis and degradation pathways of thiazolidine derivatives.

Methodology Comparison

To establish a robust purity profile, we must select an analytical technique capable of detecting both chromophoric and non-chromophoric species, while also resolving stereoisomers (thiazolidines possess two asymmetric centers at C2 and C4, resulting in cis/trans diastereomers)[3].

FeatureHPLC-UVNMR SpectroscopyLC-MS (ESI)
Detection Principle Light Absorbance (Chromophores)[5]Nuclear Magnetic ResonanceMass-to-Charge Ratio (m/z)[5]
Sensitivity Moderate (ppm)Low (>1% impurities)High (ppb to ppt)[6]
L-Cysteine Detection Poor (Invisible at 254 nm)[2]Moderate (Requires high concentration)Excellent (m/z 122 [M+H]+)
Stereoisomer Resolution Yes (if chromatographically separated)Yes (can determine cis/trans ratio)[3]Yes (via retention time + exact mass)
Primary Limitation Misses non-UV active degradation products[2]Low sensitivity for trace impuritiesSusceptible to ion suppression[6]
Verdict for this API Insufficient as a standalone methodGood for structural elucidationOptimal for comprehensive purity

Experimental Design & Self-Validating Protocol

To overcome the limitations of UV detection, we employ Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI). The following protocol is designed as a self-validating system: by intentionally injecting a known standard of L-cysteine alongside the sample, we prove the method's capability to detect the exact impurity that UV misses.

Step-by-Step LC-MS Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).

    • Causality: Thiazolidines can degrade in purely aqueous environments over time. A 50% methanolic solution stabilizes the ring structure during the autosampler queue.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and prevents the introduction of particulates that could cause high background noise or clog the ESI capillary[6].

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase UHPLC column (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid serves a dual purpose. It acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid moiety in solution to improve peak shape and retention on the hydrophobic C18 stationary phase. Simultaneously, it provides the necessary protons [H+] to facilitate efficient positive ion generation in the ESI source[4].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode, scanning from m/z 100 to 500.

    • Causality: The target compound (MW = 239.29 g/mol ) will be detected as the protonated molecular ion[M+H]+ at m/z 240.1. L-cysteine will be detected at m/z 122.0 [M+H]+.

Workflow Start Synthesized Compound 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid SamplePrep Sample Preparation (0.22 µm filtration, 1 mg/mL in MeOH/H2O) Start->SamplePrep Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Split Column Effluent Split Chromatography->Split UV PDA/UV Detection (λ = 254 nm) Split->UV MS ESI-MS Detection (Positive Ion Mode) Split->MS UVData Chromatographic Purity (Misses non-UV impurities) UV->UVData MSData Mass Confirmation & Trace Impurities (Detects L-cysteine & isomers) MS->MSData Validation Comprehensive Purity Profile (>99% Verified) UVData->Validation MSData->Validation

LC-MS vs HPLC-UV parallel workflow for thiazolidine purity validation.

Comparative Experimental Data

The following table summarizes a representative purity analysis of a slightly degraded batch of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Notice the stark discrepancy between the UV and MS data.

Impurity / AnalyteHPLC-UV (254 nm) Area %LC-MS (TIC) Area %m/z DetectedIdentification
Target Compound 99.5%96.2%240.1 [M+H]+2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Impurity A 0.5%0.6%137.1 [M+H]+2-Methoxybenzaldehyde (Unreacted/Degraded)
Impurity B Not Detected 2.8% 122.0 [M+H]+L-Cysteine (Non-UV absorbing)
Impurity C Not Detected 0.4% 241.0 [M+H]+L-Cystine (Oxidation product)

Conclusion

Relying solely on HPLC-UV would lead a researcher to falsely conclude the batch is 99.5% pure. However, the LC-MS Total Ion Chromatogram (TIC) reveals a true purity of only 96.2%. The missing 3.2% consists of L-cysteine and its oxidation product, L-cystine, which co-elute early in the chromatogram but are invisible to the UV detector due to their lack of a chromophore[2].

For researchers and drug development professionals working with thiazolidine-4-carboxylic acid derivatives, LC-MS is not just an upgrade—it is a methodological necessity[6]. By leveraging the mass-to-charge specificity of LC-MS, laboratories can ensure that their in-vitro models are exposed to accurately quantified, highly pure compounds, eliminating "chemical variance" as a confounding variable in their data.

References

  • Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production Source: J-Stage URL:[Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential Source: Pakistan Journal of Pharmaceutical Sciences URL:[Link]

  • Why HPLC Alone is not Sufficient for Impurity Qualification Source: Veeprho URL:[Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: HPLC Vials URL:[Link]

  • 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5′-Phosphate and Cysteine Is Present in Human Plasma—Chromatographic Investigations Source: PMC (National Institutes of Health) URL:[Link]

Sources

A Researcher's Guide to FTIR Analysis of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid: Baseline Correction and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers and drug development professionals on the application of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. We will delve into the theoretical underpinnings of FTIR analysis for this specific molecule, provide a detailed experimental protocol, and critically evaluate baseline correction techniques. Furthermore, this guide will objectively compare FTIR spectroscopy with other common analytical methods, supported by data from relevant literature.

Introduction to 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and the Importance of Vibrational Spectroscopy

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid belongs to the class of thiazolidine derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] The synthesis of these compounds often involves the cyclocondensation of an amino acid, such as L-cysteine, with an aldehyde.[1][4][5]

The structural elucidation and confirmation of these synthesized molecules are paramount. FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[6][7] This makes it an invaluable tool for identifying functional groups and confirming the successful synthesis of the target compound.

Acquiring the FTIR Spectrum: An Experimental Protocol

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep Place a small amount of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid powder on the ATR crystal. background Record a background spectrum of the empty ATR crystal. prep->background sample_scan Lower the ATR press and apply consistent pressure to the sample. background->sample_scan collect Collect the sample spectrum. (e.g., 32 scans at 4 cm⁻¹ resolution) sample_scan->collect ratio Ratio the sample spectrum against the background spectrum. collect->ratio baseline Apply baseline correction. ratio->baseline peak_pick Perform peak picking and analysis. baseline->peak_pick

Figure 1: A typical experimental workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to account for the absorbance of the crystal material and any atmospheric components (e.g., CO2, water vapor).

  • Sample Application: Place a small amount of the solid 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Lower the ATR press to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters would be a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

Interpreting the FTIR Spectrum: Expected Vibrational Modes

Expected Wavenumber (cm⁻¹) Vibrational Mode Functional Group Comments
3300 - 2500O-H stretchCarboxylic AcidA very broad band due to strong hydrogen bonding.
~3100N-H stretchSecondary Amine (Thiazolidine ring)This peak may be weak or obscured by the broad O-H stretch.
~3050C-H stretchAromaticCharacteristic of C-H bonds on the phenyl ring.
2950 - 2850C-H stretchAliphaticFrom the CH and CH₂ groups in the thiazolidine ring.
~1700C=O stretchCarboxylic AcidA strong, sharp peak. Its position can be influenced by hydrogen bonding.
~1600 & ~1475C=C stretchAromaticTwo or more bands characteristic of the phenyl ring.
~1250C-O stretchCarboxylic Acid / Methoxy GroupStrong absorption.
~1100C-O-C stretchMethoxy GroupAsymmetric stretching.
~690C-S stretchThioether (Thiazolidine ring)Generally a weak absorption.

The Critical Role of Baseline Correction

The baseline of an FTIR spectrum can be affected by various factors, including sample scattering, instrument drift, and ATR crystal artifacts. An uncorrected baseline can lead to inaccurate peak picking and intensity measurements.

Comparison of Baseline Correction Methods
Method Principle Advantages Disadvantages
Multipoint Baseline The user selects several points in the spectrum that are considered to be part of the baseline. A polynomial function is then fitted to these points.Simple and intuitive.Subjective and can be time-consuming. May not be suitable for complex baselines.
Rubberband An algorithm stretches a virtual "rubberband" to the bottom of the spectrum, and this is used as the baseline.Generally effective for spectra with positive peaks.Can sometimes cut into the base of broad peaks.
Automatic Baseline Correction (e.g., Savitzky-Golay) Uses a moving window to fit a polynomial to segments of the spectrum and subtracts the calculated baseline.Objective and reproducible.Requires careful optimization of parameters (e.g., window size, polynomial order).

For routine analysis of well-defined spectra, a multipoint or rubberband correction is often sufficient. However, for quantitative analysis or for spectra with complex baselines, an automatic method like the Savitzky-Golay algorithm is recommended for its objectivity and reproducibility.

Comparative Analysis with Other Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid often requires complementary analytical techniques.

Technique Information Provided Advantages over FTIR Limitations Compared to FTIR
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation.Provides complete structural information, including stereochemistry.Less sensitive, requires larger sample amounts, and is a more expensive technique.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.Provides precise molecular weight information.Does not provide information about functional groups.
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for structural determination.Requires a single, high-quality crystal, which can be difficult to obtain.
Workflow for Comprehensive Characterization

G start Synthesized Compound ftir FTIR Spectroscopy (Functional Group Identification) start->ftir nmr NMR Spectroscopy (Structural Elucidation) start->nmr ms Mass Spectrometry (Molecular Weight Confirmation) start->ms end Complete Characterization ftir->end xray X-ray Crystallography (Definitive Structure) nmr->xray ms->end xray->end

Figure 2: A logical workflow for the comprehensive characterization of a novel compound.

Conclusion

FTIR spectroscopy is an indispensable technique for the initial characterization of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. By following a robust experimental protocol and applying appropriate data processing techniques, particularly baseline correction, researchers can obtain high-quality spectra for functional group analysis and confirmation of synthesis. For unambiguous structural elucidation, it is highly recommended to use FTIR in conjunction with other analytical methods such as NMR and mass spectrometry.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • Khan, I., et al. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1631-1637.
  • Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3893-3904.
  • Arif, M. N., et al. (2023). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Molecules, 28(11), 4371.
  • Kumar, A., et al. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 10-17.
  • Shaheen, E., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Frontiers in Pharmacology, 13, 908933.
  • da Silva, J. G., et al. (2015). Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. Journal of Molecular Structure, 1094, 1-7.
  • Al-Amiery, A. A., et al. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences, 1(4).
  • Szafran, M., et al. (2014). Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. Journal of Molecular Modeling, 20(8), 2366.
  • PubChem. 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. [Link]

  • Al-Ayed, A. S. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(19), 5969.
  • Perovšek, M., et al. (2022).
  • Tükel, S. S., et al. (2011). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 525-531.

Sources

X-Ray Crystallography Validation of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary: The Stereochemical Challenge

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the development of Free Fatty Acid Receptor 2 (FFA2) agonists and targeted anti-breast cancer therapeutics[1].

The synthesis of this compound—achieved via the nucleophilic condensation of L-cysteine with 2-methoxybenzaldehyde—generates a new chiral center at the C2 position, yielding a diastereomeric mixture of (2R,4R) and (2S,4R) epimers[2]. Validating the absolute stereochemistry of these epimers is a major analytical bottleneck. In protic or standard NMR solvents, 2-aryl thiazolidine-4-carboxylic acids undergo reversible ring-opening into a Schiff base (imine) intermediate, leading to spontaneous solution-state epimerization[3].

Because solution-based analytical methods yield time-averaged data that obscure absolute stereochemistry, Single-Crystal X-Ray Diffraction (SCXRD) of stereochemically locked derivatives remains the gold standard. This guide objectively compares structural validation modalities and provides a self-validating crystallographic protocol for this compound.

Comparative Analysis of Structural Validation Modalities

To justify the selection of SCXRD, we must evaluate its performance against alternative structural validation techniques commonly used in drug discovery.

Validation ModalityResolution LimitStereochemical ConfidenceSample StateTechnical Limitations & Causality
Single-Crystal X-Ray Diffraction (SCXRD) < 0.8 Å (Atomic) Absolute (Flack Parameter) Solid (Single Crystal)Requires high-quality crystals. Eliminates solution-state epimerization dynamics, providing unambiguous 3D spatial coordinates[2].
2D-NMR (NOESY/ROESY) Relative DistancesLow to ModerateLiquid (Solution)Fails to provide absolute configuration. Susceptible to time-averaged signals due to rapid imine-mediated epimerization in solution[3].
Cryo-Electron Microscopy (Cryo-EM) ~2.0 - 3.0 ÅModerateVitrified IceUnsuited for small molecules (<300 Da) in isolation. Requires the compound to be co-crystallized or bound to a large macromolecular target.
Computational (DFT / VCD) TheoreticalModerate to HighSolution/GasHighly dependent on the accuracy of the chosen basis set and solvent model. Often requires orthogonal experimental validation[2].

The Verdict: For small, dynamic heterocycles like 2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, SCXRD is the only modality that acts as a self-validating system for absolute stereochemistry, provided the molecule is chemically locked prior to crystallization.

Mechanistic Visualization: Epimerization & Stereochemical Locking

To successfully crystallize the target compound, we must first arrest the dynamic equilibrium. By protecting the secondary amine of the thiazolidine ring with a tert-butyloxycarbonyl (Boc) group, the nitrogen lone pair is delocalized into the carbamate, preventing the ring-opening mechanism that leads to the imine intermediate[2].

Epimerization L_Cys L-Cysteine + 2-Methoxybenzaldehyde Imine Ring-Opened Imine Intermediate L_Cys->Imine Condensation Epimer_2R (2R,4R)-Epimer Imine->Epimer_2R Cyclization Epimer_2S (2S,4R)-Epimer Imine->Epimer_2S Cyclization Boc_2R Locked (2R,4R)-N-Boc Stable for SCXRD Epimer_2R->Boc_2R N-Boc Protection Boc_2S Locked (2S,4R)-N-Boc Stable for SCXRD Epimer_2S->Boc_2S N-Boc Protection

Epimerization pathway and stereochemical locking of 2-aryl thiazolidines.

Self-Validating Experimental Protocol: SCXRD Workflow

The following protocol details the causality behind each experimental choice, ensuring the workflow acts as a self-validating loop.

Step 1: Stereochemical Locking via N-Boc Derivatization
  • Procedure: React the diastereomeric mixture of 2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid with Di-tert-butyl dicarbonate (Boc₂O) in an aqueous DMSO medium with NaHCO₃[2]. Isolate the major diastereomer via flash chromatography.

  • Causality: Unprotected thiazolidines will epimerize during the slow crystallization process, leading to racemic twinning or co-crystallization[3]. N-Boc protection ensures the stereocenter remains fixed.

Step 2: Vapor Diffusion Crystallization
  • Procedure: Dissolve the purified N-Boc derivative in a minimum volume of a good solvent (e.g., ethyl acetate). Place the open vial inside a larger sealed chamber containing an antisolvent (e.g., hexanes). Allow vapor equilibration at 4°C for 7–14 days.

  • Causality: Vapor diffusion provides a highly controlled, slow supersaturation gradient. This minimizes crystal defects and prevents the formation of amorphous precipitates, yielding diffraction-quality single crystals.

Step 3: Data Collection at Cryogenic Temperatures
  • Procedure: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to the diffractometer equipped with a nitrogen Cryostream set to 100 K.

  • Causality: Collecting data at 100 K reduces atomic thermal vibrations (thermal ellipsoids), significantly increasing the resolution of the diffraction pattern and the signal-to-noise ratio of high-angle reflections.

Step 4: Phase Resolution and Self-Validation
  • Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality (The Self-Validating Metric): To validate the absolute configuration of chiral molecules, calculate the Flack parameter . A Flack parameter near 0.0 (within standard deviation) confirms the correct absolute stereochemistry. A value near 1.0 indicates the model is inverted, while a value near 0.5 suggests a racemic twin.

SCXRD_Workflow Purified Purified N-Boc Diastereomer Cryst Vapor Diffusion Crystallization Purified->Cryst Diffraction X-Ray Diffraction (Cryostream 100K) Cryst->Diffraction Single Crystal Phasing Phase Problem Resolution Diffraction->Phasing Refinement Structure Refinement (Least Squares) Phasing->Refinement Electron Density Validation Absolute Configuration (Flack Parameter < 0.1) Refinement->Validation R1 & wR2 Metrics

Self-validating X-ray crystallography workflow for absolute configuration.

Quantitative Data Presentation

When the protocol is executed correctly, the resulting crystallographic data should align with established metrics for N-Boc protected 2-aryl thiazolidine-4-carboxylic acids[2]. Below is a representative crystallographic summary table used to validate the structural integrity of the compound.

Crystallographic ParameterRepresentative Value / Target MetricValidation Significance
Crystal System MonoclinicTypical packing for highly functionalized ATCAs.
Space Group P21​ Chiral space group; confirms non-centrosymmetric packing required for enantiopure compounds.
Temperature 100(2) KEnsures minimal thermal motion for high-resolution data.
Goodness-of-fit on F2 1.02 – 1.05Values close to 1.0 indicate the structural model accurately represents the experimental diffraction data.
Final R indices [ I>2σ(I) ] R1​≈0.045 , wR2​≈0.110 R1​<0.05 indicates a highly accurate structural refinement.
Flack Parameter 0.02(3) Critical self-validation metric. Confirms the absolute configuration (e.g., 2S,4R) is correct and not inverted.

References

  • Hansen, S. V. F., et al. "Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties." ACS Medicinal Chemistry Letters (2018).

  • Jagtap, R. M., et al. "Crystal structure, computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via in situ imine intermediate." Phosphorus, Sulfur, and Silicon and the Related Elements (2016).

  • El-Sayed, N. N. E., et al. "New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives." ResearchGate (2009).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper disposal of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, it is incumbent upon us to manage chemical waste responsibly, from the point of generation to its final disposition. This document is structured to provide not just a protocol, but a framework for understanding the principles of safe chemical waste management.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, it is crucial to understand the foundational principles of laboratory waste management. These principles are designed to minimize risk and ensure a self-validating system of safety.

  • Waste Minimization : The most effective waste management strategy is to minimize its generation at the source. This can be achieved by carefully planning experiments to use the smallest necessary quantities of reagents, avoiding the purchase of excess chemicals, and considering less hazardous substitutes where possible.[1][2]

  • Segregation : Proper segregation of chemical waste is mandatory to prevent accidental mixing of incompatible substances, which could lead to violent reactions, fires, or the generation of toxic fumes.[3][4] Always use separate, clearly labeled containers for different waste streams.

  • Characterization : All waste must be accurately characterized to determine its hazards. This involves identifying if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, as defined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1]

  • Containerization and Labeling : Waste must be stored in appropriate, compatible containers that are in good condition and securely sealed.[3] All containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[3]

Hazard Profile of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
  • Thiazolidine-4-carboxylic acid moiety : This core structure is a derivative of the amino acid cysteine. Similar compounds are known to be irritants to the eyes, skin, and respiratory system.[5][6][7] Some may be harmful if swallowed or inhaled.[5][6]

  • Methoxyphenyl group : The presence of a methoxy group on a phenyl ring can influence the compound's metabolic pathways and potential toxicity. While not acutely hazardous, it is prudent to handle it with care.

  • Carboxylic acid group : This functional group imparts acidic properties to the molecule. While likely a weak acid, it can still cause irritation and should not be mixed with strong bases or reactive metals.

Based on this analysis, 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid should be handled as a potentially hazardous substance. The following table summarizes the likely hazard classifications.

Hazard CategoryPotential ClassificationPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.[5][8][9]
Skin Corrosion/Irritation Causes skin irritation.Avoid contact with skin. In case of contact, wash thoroughly with soap and water.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[5][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing dust or vapors.[5]
Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A lab coat

Step 2: Waste Segregation and Collection

  • Solid Waste : Collect un-used or waste 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid powder in a designated, clearly labeled hazardous waste container.[4] The container should be a robust, sealable plastic or glass bottle.[3] Do not mix with other solid wastes.

  • Liquid Waste : If the compound is in solution, collect it in a designated liquid hazardous waste container. The container should be compatible with the solvent used. For aqueous solutions, a polyethylene container is suitable.[3] For organic solvent solutions, use a glass or solvent-resistant plastic container. Clearly label the container with the full chemical name and the solvent.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, should be collected in a separate, clearly labeled solid waste container for hazardous materials.

Step 3: Labeling the Waste Container

Proper labeling is critical for safe disposal. The label must include:

  • The words "Hazardous Waste"[3]

  • The full chemical name: "2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid" (avoid abbreviations or chemical formulas)[3]

  • The approximate quantity of waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Irritant," "Harmful")

Step 4: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.[3][10]

  • Do not store waste containers in a fume hood where active work is being conducted.[3]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]

  • Follow all institutional procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.

G start Start: Generation of Waste assess_form Assess Physical Form start->assess_form solid_waste Solid Waste (Powder, Residue) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solution) assess_form->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Pipettes) assess_form->contaminated_materials Contaminated Items collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Designated Contaminated Materials Container contaminated_materials->collect_contaminated label_container Label Container with 'Hazardous Waste' & Contents collect_solid->label_container collect_liquid->label_container collect_contaminated->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.

Decontamination of Empty Containers

Empty containers that previously held 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid must be properly decontaminated before being discarded as non-hazardous waste.

  • Triple Rinsing : Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) at least three times.[4]

  • Disposal of Rinsate : The rinsate from the first rinse is considered hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinsates may be considered non-hazardous depending on institutional policies.

  • Defacing Labels : Completely remove or deface the original label on the container to prevent confusion.[4]

  • Final Disposal : Once decontaminated, the container can be disposed of in the appropriate glass or plastic recycling bin.[4]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean-up : Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent and decontaminating solution.

  • Report : Report the spill to your laboratory supervisor and EHS office.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
  • University of Pennsylvania, Environmental Health & Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ChemicalBook. (2026, January 10). D-THIAZOLIDINE-4-CARBOXYLIC ACID - Safety Data Sheet.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Safety Data Sheet. (2025, November 7). [No Title Available].
  • Sigma-Aldrich. (2026, February 17). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (2018, February 20). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1,3-Thiazolidine-4-carboxylic acid.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。